molecular formula C8H6FNO B1362260 3-Fluoro-4-methoxybenzonitrile CAS No. 331-62-4

3-Fluoro-4-methoxybenzonitrile

Cat. No.: B1362260
CAS No.: 331-62-4
M. Wt: 151.14 g/mol
InChI Key: FEEOVAOEPGQDTJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEOVAOEPGQDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379095
Record name 3-Fluoro-4-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90379095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-62-4
Record name 3-Fluoro-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-4-methoxybenzonitrile CAS number 331-62-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4)

Authored by a Senior Application Scientist

Abstract

This compound, registered under CAS Number 331-62-4, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.[1] Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy substituent, offers a versatile platform for constructing complex molecules.[1] The interplay between these functional groups provides multiple reaction sites and imparts desirable physicochemical properties, such as enhanced metabolic stability and unique electronic characteristics, to derivative compounds.[1] This guide provides an in-depth analysis of its properties, well-established synthesis protocols, reactivity profile, and critical applications, particularly as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their innovation pipelines.

Core Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white crystalline solid with a purity often exceeding 98%, ensuring reproducibility in complex synthetic pathways.[1][2][3]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 331-62-4[2][4][5]
Molecular Formula C₈H₆FNO[2][6]
Molecular Weight 151.14 g/mol [2][4][6]
Appearance White to almost white powder/crystal[2][3]
Melting Point 97 - 102 °C[2][4]
Boiling Point 98 °C @ 1.5 mmHg[2]
Synonyms 4-Cyano-2-fluoroanisole[2]
Spectroscopic Signature

The structural integrity of this compound can be unequivocally verified through standard spectroscopic techniques. The following data represents the expected spectral characteristics based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of eight distinct carbon environments. Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the methoxy carbon (-OCH₃) around 55-60 ppm, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JC-F).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[7]

    • ~2230 cm⁻¹: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration.

    • ~1200-1300 cm⁻¹: A strong band corresponding to the C-F (aryl-fluoride) stretch.

    • ~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methoxy group.

    • ~1020-1250 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of approximately 151.0433 Da.[7][8]

Synthesis and Chemical Reactivity

The utility of this compound is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

Validated Synthesis Protocol: Rosenmund–von Braun Reaction

A common and reliable method for synthesizing this compound is the cyanation of 2-fluoro-4-bromoanisole using copper(I) cyanide.[9] This reaction provides a direct and efficient route to the target molecule.

Synthesis_Workflow Start 2-Fluoro-4-bromoanisole Reagent + CuCN (Copper Cyanide) Start->Reagent Conditions DMF Reflux, 10h Reagent->Conditions Product This compound Conditions->Product Cyanation

Fig 1: Synthesis workflow for this compound.

Step-by-Step Methodology: [9]

  • Reaction Setup: In a suitable reaction vessel, dissolve 20 g of 2-fluoro-4-bromoanisole and 9.8 g of copper(I) cyanide in 100 mL of dimethylformamide (DMF).

  • Heating: Heat the reaction mixture under reflux for approximately ten hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Work-up (Quenching): After cooling to room temperature, add an aqueous solution of 20 g of ferric chloride in 100 mL of water to the reaction mixture. This step helps to complex with and remove excess cyanide.

  • Extraction: Extract the reaction product with toluene.

  • Washing: Wash the organic layer successively with water, a saturated aqueous solution of sodium carbonate, and finally, a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent (toluene) by rotary evaporation.

  • Purification: Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (10:1) eluent system. Further purification can be achieved by recrystallization from ethanol to yield the final product. A typical yield for this process is around 68%.[9]

Reactivity Profile: A Trifunctional Scaffold

The synthetic versatility of this compound arises from the distinct reactivity of its three functional domains, allowing for selective transformations.[1]

Reactivity_Pathways Core This compound Acid 3-Fluoro-4-methoxybenzoic Acid Core->Acid Hydrolysis (e.g., H₃O⁺) Amine (3-Fluoro-4-methoxyphenyl)methanamine Core->Amine Reduction (e.g., LiAlH₄, H₂/Ni) Phenol 3-Fluoro-4-hydroxybenzonitrile Core->Phenol Ether Cleavage (e.g., HBr, BBr₃) Tetrazole 5-(3-Fluoro-4-methoxyphenyl)tetrazole Core->Tetrazole Cycloaddition (e.g., NaN₃)

Fig 2: Key reactivity pathways of the core molecule.
  • The Nitrile Group: This is often the primary site of transformation. It can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1] It can also participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring. Crucially, in drug development, the C-F bond is exceptionally stable, and its presence can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[1]

  • The Methoxy Group: This group acts as an electron-donating group, activating the ring towards electrophilic aromatic substitution. It also presents a handle for ether cleavage using strong acids like HBr or Lewis acids like BBr₃ to reveal a phenol, providing another point for diversification.[1]

Applications in Research and Development

The unique combination of features makes this compound a valuable intermediate across several high-value R&D sectors.[2]

  • Pharmaceutical Development: This is the most prominent area of application. The compound serves as a crucial starting material or intermediate in the synthesis of diverse pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2] Its derivatives are integral to the creation of novel, biologically active compounds.[2] For example, it is a known precursor in the synthesis of Acoramidis, an investigational drug for treating transthyretin amyloidosis.[10]

  • Agrochemicals: In crop protection, this molecule is used to formulate effective herbicides and pesticides, where the fluoro- and methoxy- substitutions can tune the selectivity and efficacy of the final active ingredient.[2]

  • Material Science: The compound is employed in the synthesis of specialty polymers and advanced materials. The incorporation of the fluorinated benzonitrile moiety can enhance properties such as thermal stability, chemical resistance, and dielectric performance compared to non-fluorinated analogues.[2]

  • Fluorescent Probes: Its aromatic structure serves as a core for developing fluorescent probes used in biological imaging, enabling researchers to visualize and study cellular processes with high precision.[2]

Safety, Handling, and Storage

As a toxic substance, proper handling of this compound is critical to ensure laboratory safety.

CategoryInformationReference(s)
Hazard Class 6.1 (Toxic Solids)[3][5]
UN Number UN3439[3][5]
Hazard Statements H301: Toxic if swallowed.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up.
Storage Store at room temperature in a dry, dark, and well-ventilated place.[2][11]

First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor/physician.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than a simple chemical; it is a key enabler of chemical innovation.[1] Its well-defined physicochemical properties, reliable synthesis, and predictable, versatile reactivity make it an invaluable building block for chemists in both academic and industrial settings. Its proven role in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this scaffold to accelerate their discovery and development programs.

References

An In-depth Technical Guide to 4-Cyano-2-fluoroanisole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrile functionalities into aromatic scaffolds has become a cornerstone of innovation. 4-Cyano-2-fluoroanisole, a molecule embodying this design principle, presents itself as a versatile and highly valuable building block. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the physicochemical properties, synthesis, and applications of this compound. Our objective is to move beyond a simple recitation of data, providing instead a field-proven perspective on the causality behind its chemical behavior and the methodologies for its characterization and use.

Molecular Identity and Physicochemical Characteristics

4-Cyano-2-fluoroanisole, also known by its systematic IUPAC name 3-Fluoro-4-methoxybenzonitrile , is a trifunctional aromatic compound. Its structure, featuring a methoxy group, a fluorine atom, and a nitrile group on a benzene ring, offers multiple sites for chemical modification and imparts a unique electronic profile.

Core Physicochemical Data

The fundamental physical and chemical properties of 4-Cyano-2-fluoroanisole are summarized in the table below. This data is crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 331-62-4[1][2]
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
Appearance White to almost white crystalline powder[1]
Melting Point 98 - 102 °C[1]
Boiling Point 98 °C at 1.5 mmHg[1][2]
Solubility Insoluble in water. Soluble in many organic solvents.[Inferred]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Structural Representation

Synthesis_Workflow start 3-Fluoro-4-methoxyaniline diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization diazonium_salt Arenediazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCN, KCN) diazonium_salt->sandmeyer product 4-Cyano-2-fluoroanisole sandmeyer->product Solubility_Workflow start 4-Cyano-2-fluoroanisole water Water start->water Insoluble organic Organic Solvents (e.g., Acetone, DCM, Toluene) start->organic Soluble naoh 5% NaOH water->naoh Insoluble hcl 5% HCl naoh->hcl Insoluble h2so4 Conc. H₂SO₄ hcl->h2so4 Soluble

References

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4), a versatile fluorinated building block used extensively in pharmaceutical and agrochemical research and development.[1] Given its toxicological profile, a thorough understanding and strict adherence to safety procedures are paramount for all personnel handling this compound. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: A Profile of this compound

This compound, also known as 4-Cyano-2-fluoroanisole, is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a nitrile group, a fluoro group, and a methoxy group on a benzene ring, makes it a valuable intermediate for synthesizing more complex molecules, including anti-cancer and anti-inflammatory drugs.[1] However, the very features that impart its synthetic utility also necessitate rigorous handling precautions.

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is the foundation of a robust safety plan. The table below summarizes key data compiled from multiple safety data sheets and chemical databases.

PropertyValueSource(s)
Chemical Formula C₈H₆FNO[3]
Molecular Weight 151.14 g/mol [1][4][5]
CAS Number 331-62-4[1][2][3][4][5]
Appearance White to almost white powder/crystal[1][2]
Melting Point 97-102 °C[1][2][4]
Boiling Point 98 °C at 1.5 mmHg[1]
GHS Hazard Class Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A)[2][6]

The Core Hazard: Understanding Nitrile Toxicity

The primary toxicological concern with many nitrile compounds stems from their potential to metabolize and release cyanide in vivo.[2] Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria.[2] While studies have shown that benzonitrile itself is not readily metabolized to cyanide, the presence of the nitrile functional group demands that it be handled as a substance with high acute toxicity.[4][7]

The hazard statements for this compound are explicit:

  • H301: Toxic if swallowed [2][6]

  • H315: Causes skin irritation [2][6]

  • H319: Causes serious eye irritation [2][6]

Exposure can occur through three primary routes: ingestion, dermal contact, and inhalation of the powder. Therefore, all handling procedures must be designed to rigorously control these routes of exposure.

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach. The hierarchy of controls, from most to least effective, provides a framework for minimizing risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (e.g., Purchase pre-weighed or in solution) Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (SOPs, Designated Areas, Training) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Decreasing Effectiveness

Caption: Hierarchy of controls for managing exposure risks.

Standard Operating Procedures (SOPs)

The following protocols are mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical.[8] No work with this compound should commence without the following:

  • Eye/Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[7]

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[5] Nitrile provides good resistance to a wide range of chemicals for incidental contact.[9][10] Inspect gloves before each use and remove them immediately if contamination is suspected.[10] Never reuse disposable gloves.[10]

  • Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.[7] Ensure clothing covers the legs and wear closed-toe shoes.[5]

Weighing and Handling Protocol (Toxic Powder)

The highest risk of exposure occurs when handling the solid compound, as fine powders can easily become airborne.[11] All handling of solid this compound must be performed within a certified chemical fume hood.

Step-by-Step Weighing Procedure:

  • Preparation: Designate a specific area within the fume hood for this task.[5] Cover the work surface with disposable plastic-backed absorbent paper.[3]

  • Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance, which should be located as close to the hood as practical but outside of its direct airflow to ensure accuracy.[3][11] Tare the balance.

  • Transfer in Hood: Move the tared, open container into the fume hood.

  • Aliquot Compound: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound from the stock bottle into your tared container. Keep containers closed as much as possible to minimize dust generation.[3]

  • Seal and Clean: Securely cap the container. Lightly wipe the exterior of the container with a cloth dampened with 70% ethanol before removing it from the hood to decontaminate any stray powder. Dispose of the wipe as hazardous waste.

  • Final Weighing: Place the sealed container back on the balance to obtain the final mass.

  • Solubilization: If preparing a solution, return the sealed container to the fume hood before adding the solvent.[12]

Weighing_Workflow Start Start: Prepare Fume Hood Tare 1. Tare Sealable Container (Outside Hood) Start->Tare MoveIn 2. Move Open Container into Fume Hood Tare->MoveIn Transfer 3. Transfer Powder (Inside Hood) MoveIn->Transfer Seal 4. Seal Container & Decontaminate Exterior (Inside Hood) Transfer->Seal MoveOut 5. Move Sealed Container Out of Hood Seal->MoveOut Weigh 6. Obtain Final Weight MoveOut->Weigh End End: Proceed with Experiment Weigh->End

Caption: Safe weighing workflow for toxic powders.

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

  • The compound must be stored in a locked cabinet or a location with restricted access, as indicated by the P405 "Store locked up" precautionary statement.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response

Emergency_Response cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs Exposure->SkinEye Exposure->Inhalation Exposure->Ingestion Flush Immediately Flush with Water for at least 15 minutes RemoveClothing Remove Contaminated Clothing Medical1 Seek Immediate Medical Attention FreshAir Move to Fresh Air Medical2 Seek Immediate Medical Attention RinseMouth Rinse Mouth with Water (Do NOT Induce Vomiting) Medical3 Call Poison Center/ Seek Immediate Medical Attention

Caption: Immediate first aid response to exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek prompt medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention from an ophthalmologist.[14]

  • Inhalation: Move the person to fresh air.[13][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[15]

  • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][6] Rinse mouth with water.[2][6] Do NOT induce vomiting.[8]

Spill Response
  • Minor Spill (in fume hood):

    • Ensure PPE is intact.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

    • Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid generating dust.[16]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.[16]

    • Prevent entry and turn off any ignition sources if applicable.[17]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[6]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.[18]

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a disciplined and informed approach. By understanding its toxicological properties and rigorously applying the hierarchy of controls—from engineering solutions like fume hoods to meticulous personal practices and the correct use of PPE—researchers can effectively mitigate the risks associated with its handling. These protocols should form the basis of a laboratory-specific Standard Operating Procedure, ensuring a culture of safety for all personnel.

References

A Technical Guide to the Solubility of 3-Fluoro-4-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct experimental solubility data, this guide employs a multi-faceted approach, combining theoretical solubility prediction models, analysis of structurally similar compounds, and detailed experimental protocols. It is designed to empower researchers and drug development professionals with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this versatile compound.

Introduction to this compound

This compound is a white to off-white crystalline solid with a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[2] Its structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, makes it a valuable building block in organic synthesis.[1] The presence of these functional groups imparts unique reactivity and allows for diverse chemical transformations, rendering it a crucial component in the development of novel therapeutic agents and crop protection chemicals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final products.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a robust framework for predicting the solubility of a compound in different solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.

Molecular Descriptors of this compound
  • Predicted LogP (Octanol-Water Partition Coefficient): 1.7[3] This value suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water, but still retaining some degree of polarity.

  • Predicted Polar Surface Area (PSA): 33 Ų[3] The PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A PSA of 33 Ų is considered moderate and suggests the potential for polar interactions with solvents.

These descriptors indicate that this compound is a moderately polar molecule, and therefore, is expected to exhibit good solubility in a range of polar and moderately non-polar organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] The principle is that substances with similar HSP values are likely to be miscible.[4]

The HSP for a solute (like this compound) and various solvents can be plotted in a three-dimensional "Hansen space." Solvents that lie within a certain "interaction radius" of the solute are predicted to be good solvents.

While the exact HSP values for this compound have not been experimentally determined, they can be estimated using group contribution methods or specialized software.[5][6] Researchers can utilize these tools to predict which solvents are most likely to be effective.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

Table 1: Hansen Solubility Parameters of Common Organic Solvents [7]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzyl Alcohol18.46.313.7
1-Butanol16.05.715.8
n-Butyl Acetate15.83.76.3
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
N,N-Dimethylformamide17.413.711.3
Dimethyl Sulfoxide18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol15.112.322.3
Tetrahydrofuran16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Qualitative Solubility Profile and Solvent Selection

Based on the theoretical principles and data from structurally similar compounds, we can construct a qualitative solubility profile for this compound.

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. For the related compound 4-Bromo-2-fluorobenzonitrile, good solubility in THF and DMSO has been reported.

    • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrile and methoxy groups suggests good solubility.

  • Moderate Solubility is Expected in:

    • Aromatic Hydrocarbons: Such as toluene. While less polar, the aromatic ring of toluene can interact favorably with the benzene ring of the solute.

    • Chlorinated Solvents: Such as dichloromethane.

  • Low Solubility is Expected in:

    • Non-polar Aliphatic Hydrocarbons: Such as hexane and heptane. The significant difference in polarity would limit solubility.

  • Slight to Moderate Water Solubility: The related compound 3-fluorobenzonitrile has a reported water solubility of 3000 mg/L.[8] Given the presence of the polar methoxy group, this compound is also expected to have some degree of water solubility.

This predicted profile serves as an excellent starting point for solvent screening in various applications. For instance, in crystallization, an ideal solvent would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are standard protocols for measuring both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[10]

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Equilibrium_Solubility_Workflow A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B Step 1 C Separate solid and liquid phases (Centrifugation/Filtration) B->C Step 2 D Quantify solute in filtrate (e.g., HPLC) C->D Step 3 E Report solubility data (mg/mL or mol/L) D->E Step 4

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions after being introduced from a concentrated stock solution (typically in DMSO).[11][12]

Methodology (Nephelometric Assay):

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.

  • Incubation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The point at which precipitation is detected corresponds to the kinetic solubility.[13]

Kinetic_Solubility_Workflow A Prepare concentrated DMSO stock solution B Dispense stock solution into microtiter plate A->B Step 1 C Add aqueous buffer and mix B->C Step 2 D Incubate for a defined period C->D Step 3 E Measure turbidity (Nephelometry) D->E Step 4 F Determine kinetic solubility E->F Step 5

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This technical guide has provided a thorough analysis of the solubility of this compound in organic solvents. By integrating theoretical prediction models with practical experimental protocols, researchers and drug development professionals are better equipped to handle this important chemical intermediate. The provided frameworks for understanding and determining solubility will aid in the efficient development of synthetic routes, purification methods, and formulations, ultimately accelerating the journey from laboratory research to industrial application.

References

Introduction: The Strategic Value of a Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzonitrile

This compound (CAS No. 331-62-4) is a highly versatile aromatic compound that has garnered significant interest within the fields of pharmaceutical discovery, agrochemicals, and materials science.[1] Its strategic value stems from the unique arrangement of three distinct functional groups on a single benzene ring: a reactive nitrile, an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This trifunctional nature provides chemists with multiple, orthogonal sites for chemical modification, making it a prized intermediate for constructing complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitrile and methoxy groups offer diverse handles for subsequent transformations, such as conversion to amines, carboxylic acids, or phenols.[1] This guide provides a detailed exploration of the core synthetic pathways to this key intermediate, offering field-proven insights for researchers and process development scientists.

Pathway 1: Nucleophilic Aromatic Substitution via Cyanation of an Aryl Halide

The most direct and commonly cited route to this compound involves the displacement of a halide, typically bromide, from a suitable precursor. This approach, a variation of the Rosenmund-von Braun reaction, leverages the activation of the aromatic ring by the fluorine atom to facilitate nucleophilic substitution with a cyanide source.

Causality and Mechanistic Considerations

The choice of 2-fluoro-4-bromoanisole (also known as 4-bromo-1-fluoro-2-methoxybenzene) as the starting material is strategic. The bromine atom serves as an excellent leaving group. The reaction is typically mediated by copper(I) cyanide (CuCN). The copper(I) salt plays a crucial role; it not only delivers the cyanide nucleophile but also coordinates to the aryl halide, lowering the activation energy for the substitution. The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination of the product. The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is essential to solubilize the reagents and to achieve the high temperatures often required for this transformation.[2][3]

Visual Workflow: Cyanation of 2-Fluoro-4-bromoanisole

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Fluoro-4-bromoanisole C Heat under Reflux (e.g., ~155°C) A:e->C:w Add to B Copper(I) Cyanide (CuCN) N,N-Dimethylformamide (DMF) B:e->C:w Add to D 1. Quench (e.g., FeCl3 aq.) 2. Extraction (e.g., Toluene) 3. Wash & Dry 4. Chromatography/Recrystallization C:e->D:w Process E This compound D:e->E:w Isolate Sandmeyer cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation A 4-Fluoro-3-methoxyaniline B NaNO2, HCl(aq) 0-5 °C A->B React with C Aryl Diazonium Salt (Intermediate) B->C Forms D CuCN Heat C->D Add to E This compound D->E Yields

References

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-4-methoxybenzonitrile: Key Intermediates and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-methoxybenzonitrile is a pivotal building block in modern synthetic chemistry, serving as a crucial precursor in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique trifunctional nature, featuring a nitrile, a fluorine atom, and a methoxy group on an aromatic ring, provides extensive possibilities for molecular elaboration.[1] This technical guide provides an in-depth analysis of the principal synthetic routes to this valuable compound, with a specialized focus on the identification, formation, and strategic importance of key chemical intermediates. We will dissect three primary pathways: two routes pivoting on the sequence of cyanation and etherification of a phenolic precursor, and a third route employing the classic Sandmeyer reaction. Each pathway is evaluated through the lens of a senior application scientist, emphasizing the causality behind experimental choices, process scalability, and field-proven insights to guide researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Value of this compound

In the landscape of fine chemical manufacturing and drug discovery, the efficiency and robustness of a synthetic route are paramount. This compound (CAS No. 331-62-4) has emerged as an intermediate of high interest due to its versatile reactivity. The nitrile group can be readily transformed into amines, carboxylic acids, or amides; the fluorine atom often enhances metabolic stability and binding affinity in bioactive molecules; and the methoxy group provides a site for potential ether cleavage or further functionalization.[1] Understanding the synthesis of this molecule is not merely an academic exercise but a critical component of process development and innovation. This guide moves beyond a simple recitation of steps to provide a logical framework for each synthesis, empowering the scientist to select and optimize the most suitable pathway for their specific objectives.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through a few convergent strategies. The choice of pathway is often dictated by the availability and cost of starting materials, desired purity, scalability, and tolerance for handling specific reagents or unstable intermediates. The three dominant approaches that will be explored are:

  • Pathway A: Cyanation Followed by Etherification: This route begins with a halogenated fluorophenol, introduces the nitrile group, and concludes with methylation of the resulting hydroxyl group.

  • Pathway B: Etherification Followed by Cyanation: A strategic inversion of Pathway A, this route first protects the hydroxyl group as a methyl ether before introducing the nitrile functionality.

  • Pathway C: The Sandmeyer Reaction: This classic transformation builds the molecule from an aniline precursor, utilizing a diazonium salt intermediate to introduce the nitrile group.

Each of these pathways involves distinct key intermediates that define the logic and challenges of the route.

Pathway A: Cyanation Followed by Etherification

Principle and Strategy

This is arguably one of the most direct and frequently cited methods. The strategy involves the nucleophilic displacement of a halide (typically bromide) on a fluorophenol ring with a cyanide source, a transformation known as the Rosenmund-von Braun reaction. The resulting hydroxynitrile intermediate is then methylated in a subsequent step. This approach isolates the two key transformations, allowing for purification at an intermediate stage.

Key Intermediate: 3-Fluoro-4-hydroxybenzonitrile

The central intermediate in this pathway is 3-Fluoro-4-hydroxybenzonitrile. Its successful synthesis is the lynchpin of the entire route. This intermediate is a stable, often crystalline solid that can be isolated and purified before proceeding to the final methylation step, ensuring high purity in the final product.[3][4][5]

G cluster_0 Pathway A: Cyanation then Etherification start_A 4-Bromo-2-fluorophenol inter_A Key Intermediate: 3-Fluoro-4-hydroxybenzonitrile start_A->inter_A CuCN, NMP 150°C end_A This compound inter_A->end_A Methylating Agent (e.g., (CH₃)₂SO₄) Base (e.g., K₂CO₃)

Caption: Synthetic route via the 3-Fluoro-4-hydroxybenzonitrile intermediate.

Detailed Protocol: Synthesis of 3-Fluoro-4-hydroxybenzonitrile[3]
  • Expertise & Rationale: This protocol uses copper(I) cyanide to displace bromide. N-Methylpyrrolidone (NMP) is selected as the solvent for its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the copper cyanide salt.[4]

  • Materials and Equipment:

    • 4-Bromo-2-fluorophenol

    • Copper(I) Cyanide (CuCN)

    • N-Methylpyrrolidone (NMP)

    • Diethyl ether

    • 1N Hydrochloric acid, Water, Brine

    • Magnesium sulfate (anhydrous)

    • Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle.

  • Procedure:

    • Under a nitrogen atmosphere, charge a stirred reaction vessel with 4-Bromo-2-fluorophenol (1.0 eq), copper(I) cyanide (1.2 eq), and NMP (approx. 8 mL per gram of starting material).

    • Heat the mixture to 150°C and maintain for 5 hours, monitoring by TLC or LCMS for the disappearance of the starting material.

    • Cool the reaction mixture and dilute with diethyl ether (approx. 20 mL per gram of starting material).

    • Stir the mixture and decant the ether layer. The residue is extracted again with fresh ether.

    • Combine the organic decantates and wash sequentially with water, 1N HCl solution, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-Fluoro-4-hydroxybenzonitrile, which can be further purified by recrystallization.

Detailed Protocol: Methylation of 3-Fluoro-4-hydroxybenzonitrile
  • Expertise & Rationale: This is a classic Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction with the methylating agent (e.g., dimethyl sulfate).

  • Procedure:

    • Dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (K₂CO₃, 1.5-2.0 eq).

    • Add dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (for acetone) or 50-60°C (for DMF) and stir until the reaction is complete.

    • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated to yield this compound.

Pathway B: Etherification Followed by Cyanation

Principle and Strategy

This pathway strategically inverts the sequence of reactions from Pathway A. Here, the potentially reactive phenolic hydroxyl group is first protected as a stable methyl ether. The subsequent cyanation reaction is then performed on this less complex intermediate. This can be advantageous if the starting material, 2-fluoro-4-bromoanisole, is more readily available or cost-effective, or if downstream reactions are sensitive to the presence of a free hydroxyl group.

Key Intermediate: 2-Fluoro-4-bromoanisole

2-Fluoro-4-bromoanisole is the key intermediate for this route. It is a relatively stable liquid or low-melting solid that serves as the direct precursor to the final product. The success of this route depends on the efficient and high-yield conversion of this intermediate.

G cluster_1 Pathway B: Etherification then Cyanation start_B 2-Fluoro-4-bromophenol inter_B Key Intermediate: 2-Fluoro-4-bromoanisole start_B->inter_B Methylating Agent Base end_B This compound inter_B->end_B CuCN, DMF Reflux

Caption: Synthetic route via the 2-Fluoro-4-bromoanisole intermediate.

Detailed Protocol: Synthesis from 2-Fluoro-4-bromoanisole[6]
  • Expertise & Rationale: This protocol is similar to the cyanation in Pathway A, but it is performed on the anisole derivative. Dimethylformamide (DMF) is used as the solvent, serving a similar purpose to NMP. The workup involves an aqueous solution of ferric chloride, which helps to complex with and remove residual copper salts, simplifying purification.[6][7]

  • Materials and Equipment:

    • 2-Fluoro-4-bromoanisole

    • Copper(I) Cyanide (CuCN)

    • Dimethylformamide (DMF)

    • Ferric Chloride (FeCl₃)

    • Toluene, Water, Saturated Sodium Carbonate, Saturated Sodium Chloride (Brine)

    • Anhydrous Sodium Sulfate

    • Reaction flask, condenser, heating mantle, stirrer.

  • Procedure:

    • Dissolve 2-fluoro-4-bromoanisole (1.0 eq) and copper cyanide (1.2 eq) in DMF.

    • Heat the mixture under reflux for approximately 10 hours.

    • Cool the reaction mixture and add an aqueous solution of ferric chloride (prepared by dissolving ~1.0 eq FeCl₃ in water).

    • Allow the mixture to cool to room temperature and extract the product with toluene.

    • Wash the organic layer successively with water, saturated aqueous sodium carbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • The crude residue can be purified by silica gel column chromatography to afford pure this compound.

Pathway C: The Sandmeyer Reaction Approach

Principle and Strategy

The Sandmeyer reaction is a powerful and classic method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium group.[8] This route starts with an aniline derivative, which is converted into a diazonium salt intermediate. This highly reactive intermediate is then immediately treated with a copper(I) cyanide catalyst to yield the final benzonitrile.

Key Intermediate: 4-Fluoro-3-methoxybenzenediazonium Salt

Unlike the intermediates in the previous pathways, the 4-fluoro-3-methoxybenzenediazonium salt is highly unstable and potentially explosive if isolated.[9] Therefore, it is always generated in situ at low temperatures (typically 0-5°C) and consumed immediately in the subsequent cyanation step.[10][11] Mastery of this pathway requires stringent temperature control and an understanding of the reactive nature of this intermediate.

G cluster_2 Pathway C: The Sandmeyer Reaction start_C 4-Fluoro-3-methoxyaniline inter_C Key Intermediate (in situ): 4-Fluoro-3-methoxybenzenediazonium Salt start_C->inter_C NaNO₂, HBr 0-5°C end_C This compound inter_C->end_C CuCN Reflux

Caption: Synthetic route via the in situ generated diazonium salt intermediate.

Detailed Protocol: Synthesis via Sandmeyer Reaction[10]
  • Expertise & Rationale: This protocol involves two critical stages. First, the diazotization of the aniline using sodium nitrite in a strong acid like hydrobromic acid must be performed at or below 5°C to prevent decomposition of the diazonium salt. Second, this cold diazonium solution is added to a hot solution of copper(I) cyanide. The Cu(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer, forming an aryl radical that then reacts to form the nitrile product.[8][12]

  • Materials and Equipment:

    • 4-Fluoro-3-methoxyaniline

    • Hydrobromic acid (HBr)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Cyanide (CuCN)

    • Acetic acid

    • Ice bath, thermometer, dropping funnel, reaction flask.

  • Procedure:

    • Diazotization: Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in hydrobromic acid and cool the solution to 0–5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

    • Sandmeyer Cyanation: In a separate flask, prepare a refluxing solution of CuCN (1.2 eq) in a suitable solvent such as acetic acid or an aqueous solution.

    • Carefully add the cold diazonium salt solution to the hot CuCN solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, maintain the reflux for a period to ensure the reaction goes to completion.

    • Cool the mixture, dilute with water, and extract the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or chromatography.

Data Summary and Strategic Comparison

FeaturePathway A: Cyanation then EtherificationPathway B: Etherification then CyanationPathway C: Sandmeyer Reaction
Starting Material Halogenated Fluorophenol (e.g., 4-Bromo-2-fluorophenol)Halogenated Fluoroanisole (e.g., 2-Fluoro-4-bromoanisole)Fluoroanisole Aniline (e.g., 4-Fluoro-3-methoxyaniline)
Key Intermediate 3-Fluoro-4-hydroxybenzonitrile (Stable, Isolable)2-Fluoro-4-bromoanisole (Stable, Isolable)Diazonium Salt (Unstable, in situ)
Number of Steps 22 (assuming anisole is prepared) or 1 (if purchased)1 (from aniline)
Advantages Stable intermediate allows for purification; robust and well-documented reactions.[3][4]Avoids handling phenolic compounds in the final step; direct route if starting material is available.[6]Powerful transformation; can be high-yielding; starts from an amine.[8][10]
Disadvantages Two distinct synthetic operations required.Potential cost/availability issues of the starting anisole.Requires strict low-temperature control; unstable intermediate; use of toxic cyanide and nitrite salts.[9]

Conclusion

The synthesis of this compound can be approached from several strategic directions, each with its own merits and challenges.

  • Pathway A represents a reliable and robust choice, particularly for laboratory-scale synthesis where purity is paramount, as the stable intermediate 3-Fluoro-4-hydroxybenzonitrile can be thoroughly purified.

  • Pathway B is an excellent industrial alternative if the key intermediate 2-Fluoro-4-bromoanisole is commercially available and economically viable, offering a more direct route to the final product.

  • Pathway C , via the Sandmeyer reaction , is a classic and powerful method but requires significant expertise in handling unstable diazonium intermediates and precise control over reaction conditions. It is best suited for situations where the aniline precursor is readily accessible and large-scale production is contemplated by an experienced team.

The ultimate choice of synthesis rests on a careful evaluation of starting material costs, required scale, available equipment, and the safety protocols of the operating laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices effectively.

References

A Senior Application Scientist's Guide to High-Purity 3-Fluoro-4-methoxybenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of high-purity 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4), a key building block in the synthesis of novel pharmaceuticals and agrochemicals. We will delve into sourcing from commercial suppliers, understanding purity specifications, and the analytical methodologies crucial for its characterization.

The Strategic Importance of this compound in Synthesis

This compound is a versatile aromatic compound featuring a nitrile group, a fluorine atom, and a methoxy group. This trifunctional nature provides multiple reaction sites and diverse synthetic possibilities, making it a valuable starting material for complex molecular scaffolds. The presence of the fluorine atom can impart unique electronic properties and enhance metabolic stability in the final molecule, a highly desirable trait in drug design.[1] Its applications are notable in the development of anti-cancer and anti-inflammatory drugs, as well as in the formulation of advanced agrochemicals and materials science.[2]

Sourcing High-Purity this compound: A Comparative Overview of Commercial Suppliers

The selection of a reliable supplier is a critical first step in any research or development project. The quality and consistency of this compound can vary between suppliers, impacting the reproducibility of synthetic outcomes. For projects requiring high-purity material, it is crucial to source from manufacturers or distributors who provide comprehensive technical data, including a detailed Certificate of Analysis (CoA).[1]

Below is a comparative table of prominent commercial suppliers offering this compound, with a focus on their stated purity levels.

SupplierStated PurityAnalytical MethodCAS Number
Sigma-Aldrich 97%-331-62-4
TCI America >98.0%GC331-62-4
Chem-Impex ≥ 98%GC331-62-4
Hangzhou Share Chemical Co., Ltd. 99%-331-62-4
Halochem 98% MinHPLC or GC331-62-4

It is imperative for the end-user to request a lot-specific Certificate of Analysis to confirm the purity and impurity profile before purchase.

Understanding the Purity Landscape: A Deep Dive into Analytical Characterization

Ensuring the purity of this compound is not merely about the percentage of the active compound but also about understanding the nature and quantity of any impurities. These can arise from the synthetic route or degradation over time.

Common Synthetic Pathways and Potential Impurities

A common synthetic route to this compound involves the cyanation of a substituted benzene derivative. For instance, a Sandmeyer reaction starting from a corresponding aniline or a direct cyanation of a bromo-precursor are plausible methods.[3]

A potential synthetic pathway is illustrated below:

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Cyanation A 4-Bromo-2-fluoroanisole D This compound A->D CuCN B 3-Fluoro-4-methoxyaniline C Diazonium Salt B->C NaNO2, HBr C->D CuCN

Caption: Potential synthetic routes to this compound.

Given these routes, potential impurities could include:

  • Starting materials: Unreacted 4-bromo-2-fluoroanisole or 3-fluoro-4-methoxyaniline.

  • Isomeric impurities: Positional isomers formed during the synthesis.

  • Byproducts of side reactions: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

  • Residual solvents: Solvents used in the reaction and purification steps.

  • Inorganic salts: Residual copper salts from the cyanation step.

Analytical Techniques for Purity Assessment and Impurity Profiling

A multi-technique approach is essential for a comprehensive purity assessment.

Workflow for Purity and Impurity Analysis

G Sample This compound Sample GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR Nuclear Magnetic Resonance (NMR) Sample->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR MS Mass Spectrometry (MS) GC->MS Purity Purity Assay (%) GC->Purity HPLC->MS HPLC->Purity Structure_Confirm Structure Confirmation NMR->Structure_Confirm Impurity_ID Impurity Identification MS->Impurity_ID MS->Impurity_ID FTIR->Structure_Confirm

Caption: A typical analytical workflow for quality control.

  • Gas Chromatography (GC): As indicated by several suppliers, GC is a primary method for purity assessment.[2][4] A typical method would involve a capillary column (e.g., DB-5ms) with a temperature gradient to separate volatile impurities. Flame Ionization Detection (FID) is commonly used for quantification. For impurity identification, coupling GC with Mass Spectrometry (GC-MS) is a powerful technique.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable tool, particularly for non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point. UV detection at a suitable wavelength would be used for quantification. Coupling HPLC with MS (LC-MS) provides structural information on impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and identifying any structural isomers or byproducts. The expected signals in the ¹H NMR spectrum would include a singlet for the methoxy protons and aromatic protons exhibiting splitting patterns consistent with the substitution pattern.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of this compound will show characteristic absorption bands for the nitrile (C≡N) stretch, C-F stretch, C-O stretch, and aromatic C-H bonds.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments, which is invaluable for confirming the identity and for identifying unknown impurities when coupled with a chromatographic separation technique.[5]

Interpreting a Certificate of Analysis (CoA)

A comprehensive CoA should include the following:

  • Product Identification: Name, CAS number, and lot number.

  • Physical Properties: Appearance, melting point.

  • Analytical Results: Purity determined by a specified method (e.g., GC or HPLC), and the levels of any identified impurities.

  • Spectral Data: Confirmation of identity by techniques such as NMR or FTIR.

  • Date of Analysis and Expiration Date.

Researchers should scrutinize the CoA to ensure the purity meets the requirements of their specific application and to be aware of any significant impurities that might interfere with their experiments.

Safe Handling and Storage

This compound, like many nitrile-containing compounds, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Conclusion

High-purity this compound is a critical raw material for innovation in the pharmaceutical and agrochemical sectors. A thorough understanding of the available commercial sources, coupled with a rigorous analytical approach to purity assessment, is essential for ensuring the success and reproducibility of research and development endeavors. By carefully selecting suppliers, scrutinizing Certificates of Analysis, and employing appropriate analytical techniques, scientists can proceed with confidence in the quality of their starting materials.

References

Introduction: The Unique Electronic Profile of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Fluoro-4-methoxybenzonitrile

This compound (CAS: 331-62-4) is a trifunctional aromatic building block of significant interest in the pharmaceutical and specialty chemical sectors.[1] Its synthetic versatility is primarily derived from the reactivity of the nitrile (-C≡N) group, which is electronically modulated by the competing influences of the fluoro and methoxy substituents on the benzene ring.

The nitrile group itself is characterized by a highly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] The substituents at the 3- and 4-positions introduce a nuanced electronic environment:

  • Fluorine (at C3): Exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and enhances the electrophilicity of the nitrile carbon.

  • Methoxy Group (at C4): Exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect typically dominates, increasing electron density on the ring, particularly at the ortho and para positions.

This electronic interplay makes this compound an adaptable starting material for creating complex molecular architectures, where the nitrile group serves as a versatile handle for diverse chemical transformations.[1]

Caption: Electronic influences of substituents on the nitrile group.

Key Transformations of the Nitrile Group

The electrophilic nature of the nitrile carbon is the cornerstone of its reactivity, enabling a wide array of transformations crucial for synthetic chemistry.

Hydrolysis to Carboxylic Acids and Amides

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that proceeds via an amide intermediate.[2][3] This reaction can be performed under either acidic or basic conditions.

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[3][4] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.[4][5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3] The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide. Subsequent saponification of the amide yields the carboxylate salt, which requires an acidic workup to produce the final carboxylic acid.

G start This compound acid Acidic Conditions (e.g., H₂SO₄, H₂O, Heat) start->acid Path A base Basic Conditions 1. NaOH, H₂O, Heat 2. H₃O⁺ Workup start->base Path B amide Intermediate: 3-Fluoro-4-methoxybenzamide acid->amide base->amide product Final Product: 3-Fluoro-4-methoxybenzoic Acid amide->product Further Hydrolysis G [3+2] Cycloaddition for Tetrazole Synthesis reagents This compound + Sodium Azide (NaN₃) + NH₄Cl or ZnCl₂ cycloaddition [3+2] Cycloaddition (1,3-Dipolar Cycloaddition) reagents->cycloaddition solvent Solvent: DMF or H₂O solvent->cycloaddition conditions Conditions: Heat (e.g., 100-120 °C) conditions->cycloaddition intermediate Tetrazolate Salt (Intermediate) cycloaddition->intermediate workup Acidic Workup (e.g., HCl) intermediate->workup product Product: 5-(3-Fluoro-4-methoxyphenyl)-1H-tetrazole workup->product

References

Methodological & Application

The Strategic Utility of 3-Fluoro-4-methoxybenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and effective therapeutic agents. Among the vast arsenal of available synthons, 3-Fluoro-4-methoxybenzonitrile has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, offers a confluence of reactivity and stability that medicinal chemists can exploit to craft novel pharmaceuticals, particularly in the realms of oncology and inflammatory diseases.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.

The Molecular Advantage: A Trifecta of Reactive Sites

The power of this compound as a synthetic intermediate lies in the distinct and orthogonally addressable reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect of complex API (Active Pharmaceutical Ingredient) synthesis.

  • The Nitrile Group: This versatile functional group serves as a linchpin for a variety of transformations. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This flexibility allows for the introduction of a wide range of pharmacophoric elements.[1]

  • The Fluorine Atom: The presence of a fluorine atom imparts several desirable properties to a drug molecule. Its high electronegativity can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the drug by blocking sites of oxidative metabolism.[1] In the context of this compound, the fluorine atom also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

  • The Methoxy Group: The methoxy group is a common feature in many bioactive molecules. It can be a key hydrogen bond acceptor and can be strategically demethylated to reveal a phenol, providing another handle for further functionalization or a critical interaction point with a biological target.[2][3]

Application in the Synthesis of Acoramidis (AG10): A Case Study

A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Acoramidis (AG10), a potent and selective stabilizer of transthyretin (TTR) for the treatment of transthyretin amyloidosis.[4][5] The synthesis of a crucial precursor to Acoramidis, 4-fluoro-3-hydroxybenzoic acid, directly utilizes this compound.

The synthetic strategy involves a two-step transformation: the hydrolysis of the nitrile to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group. A one-pot procedure for this transformation has been developed, highlighting the efficiency of this synthetic route.[5]

Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from this compound

This protocol is based on procedures described in the patent literature for the synthesis of Acoramidis intermediates.[5]

Reaction Scheme:

Reaction_Scheme_1 FMBN This compound FHBA 4-Fluoro-3-hydroxybenzoic acid FMBN->FHBA Hydrolysis & Demethylation reagents HBr, heat Reaction_Scheme_1_edge_1 Reaction_Scheme_1_edge_1

A schematic of the conversion of this compound to a key Acoramidis precursor.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound331-62-4151.14 g/mol 1.0 eq
Hydrobromic acid (48% aq.)10035-10-680.91 g/mol Excess
Water7732-18-518.02 g/mol For workup
Sodium bicarbonate144-55-684.01 g/mol For neutralization

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of 48% aqueous hydrobromic acid.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford 4-fluoro-3-hydroxybenzoic acid.

Expected Yield: High purity product with good yield.[5]

Scientific Rationale: The use of a strong acid like hydrobromic acid serves a dual purpose. It facilitates the hydrolysis of the nitrile group to a carboxylic acid and also mediates the cleavage of the methyl ether to a phenol. The one-pot nature of this reaction makes it an efficient and atom-economical process, which is highly desirable in pharmaceutical manufacturing.[5]

Key Synthetic Transformations and Protocols

Beyond the synthesis of the Acoramidis precursor, this compound is a versatile starting material for a variety of other transformations crucial in drug synthesis.

Hydrolysis of the Nitrile Group

The conversion of the nitrile to a carboxylic acid is a fundamental transformation. While strong acids can be used, as in the Acoramidis example, milder conditions can be employed if the methoxy group needs to be preserved.

Protocol: Selective Hydrolysis to 3-Fluoro-4-methoxybenzoic Acid

This protocol is a general procedure for the hydrolysis of nitriles to carboxylic acids under basic conditions.

Reaction Scheme:

Reaction_Scheme_2 FMBN This compound FMBA 3-Fluoro-4-methoxybenzoic acid FMBN->FMBA Hydrolysis reagents 1. NaOH, H₂O/EtOH, heat 2. H⁺ workup Reaction_Scheme_2_edge_1 Reaction_Scheme_2_edge_1

A schematic of the selective hydrolysis of the nitrile group.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound331-62-4151.14 g/mol 1.0 eq
Sodium hydroxide1310-73-240.00 g/mol 2.0-3.0 eq
Ethanol64-17-546.07 g/mol As solvent
Water7732-18-518.02 g/mol As solvent
Hydrochloric acid (concentrated)7647-01-036.46 g/mol For acidification

Procedure:

  • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

  • The product, 3-fluoro-4-methoxybenzoic acid, will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine provides a key functional group for amide bond formation, a ubiquitous linkage in pharmaceutical chemistry.

Protocol: Synthesis of (3-Fluoro-4-methoxyphenyl)methanamine

This protocol employs lithium aluminum hydride (LAH), a powerful reducing agent for nitriles.

Reaction Scheme:

Reaction_Scheme_3 FMBN This compound FMBAmine (3-Fluoro-4-methoxyphenyl)methanamine FMBN->FMBAmine Reduction reagents 1. LiAlH₄, THF 2. H₂O workup Reaction_Scheme_3_edge_1 Reaction_Scheme_3_edge_1

A schematic of the reduction of the nitrile to a primary amine.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound331-62-4151.14 g/mol 1.0 eq
Lithium aluminum hydride (LAH)16853-85-337.95 g/mol 1.5-2.0 eq
Anhydrous tetrahydrofuran (THF)109-99-972.11 g/mol As solvent
Water7732-18-518.02 g/mol For workup
Sodium hydroxide solution (15%)1310-73-240.00 g/mol For workup

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the amine by distillation or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound can be displaced by a variety of nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. While the nitrile group is only moderately electron-withdrawing, SNAr reactions can still be achieved, particularly with strong nucleophiles or under forcing conditions. This reaction is a powerful tool for C-N, C-O, and C-S bond formation.

Conceptual Workflow for SNAr:

SNAr_Workflow cluster_0 S_NAr on this compound Start This compound Nucleophile Select Nucleophile (e.g., R₂NH, ROH, RSH) Start->Nucleophile Solvent Choose Aprotic Polar Solvent (e.g., DMF, DMSO, NMP) Nucleophile->Solvent Base Add Base (if necessary) (e.g., K₂CO₃, NaH) Solvent->Base Reaction Heat Reaction Mixture Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Substituted Benzonitrile Derivative Purification->Product

A conceptual workflow for performing a nucleophilic aromatic substitution reaction.

The success of an SNAr reaction on this substrate is highly dependent on the nucleophile and reaction conditions. The general mechanism involves the attack of the nucleophile on the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity.[6][7] The rate of reaction is often F > Cl > Br > I for the leaving group, making fluoro-substituted aromatics particularly suitable for SNAr.[6]

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, enabling the efficient construction of complex molecular architectures. The successful application of this intermediate in the synthesis of Acoramidis is a testament to its strategic importance. The protocols provided herein offer a practical guide for researchers and drug development professionals to harness the full potential of this valuable synthon in their quest for novel and life-saving medicines.

References

The Strategic Role of 3-Fluoro-4-methoxybenzonitrile in the Development of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Significance of Fluorinated Intermediates in Agrochemical Design

In the continuous pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical research. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients.[1] 3-Fluoro-4-methoxybenzonitrile (also known as 4-Cyano-2-fluoroanisole) is a key building block that exemplifies the power of fluorinated intermediates in the synthesis of complex agrochemicals.[2][3] Its trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[3]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical development, with a focus on its role as a precursor to potent herbicides. We will delve into the rationale behind its use, provide detailed synthetic protocols for its transformation into key intermediates, and discuss the structure-activity relationships that underscore its importance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueReference
CAS Number 331-62-4[3]
Molecular Formula C₈H₆FNO[3]
Molecular Weight 151.14 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥98%[3]

Core Application: A Gateway to Synthetic Auxin Herbicides

This compound serves as a critical starting material for the synthesis of advanced synthetic auxin herbicides. While direct synthesis pathways from this specific benzonitrile to a commercialized herbicide are proprietary and often not publicly disclosed in full detail, its structural motifs are present in highly active molecules. A prominent example is Halauxifen-methyl , a post-emergent herbicide used to control a wide range of broadleaf weeds in cereal crops.[4][5] The core of Halauxifen-methyl is a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate structure.[5]

The 2-fluoro-3-methoxyphenyl moiety is a close structural analog to the 3-fluoro-4-methoxyphenyl group that can be derived from this compound. The synthesis of Halauxifen-methyl is known to proceed through the key intermediate, 4-chloro-2-fluoro-3-methoxyaniline.[4] This guide will present a validated protocol for the synthesis of this compound and a detailed, plausible synthetic protocol for its conversion to a crucial aniline intermediate, which is a direct precursor to pyridine-based herbicides.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound from 2-fluoro-4-bromoanisole.

Reaction Scheme:

G start 2-Fluoro-4-bromoanisole product This compound start->product Reflux reagent Copper(I) Cyanide (CuCN) Dimethylformamide (DMF) reagent->product

Caption: Synthesis of this compound.

Materials and Equipment:

  • 2-fluoro-4-bromoanisole

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Ferric chloride (FeCl₃)

  • Toluene

  • Saturated aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 20 g of 2-fluoro-4-bromoanisole and 9.8 g of copper(I) cyanide in 100 ml of dimethylformamide.[6]

  • Heat the mixture to reflux and maintain for ten hours.[6]

  • Cool the reaction mixture and add an aqueous solution of 20 g of ferric chloride in 100 ml of water.[6]

  • Allow the mixture to cool to room temperature and extract the product with toluene.[6]

  • Wash the organic layer successively with water, saturated aqueous sodium carbonate solution, and brine.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[6]

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (10:1) mixture as the eluent.[6]

  • Further purify the product by recrystallization from ethanol to obtain this compound.[6] The expected yield is approximately 68%.[6]

Protocol 2: Proposed Synthesis of a Key Anilino-Pyridyl Intermediate for Herbicides

This protocol describes a plausible and scientifically sound multi-step synthesis of a 4-amino-6-(3-fluoro-4-methoxyphenyl)-3,5-dichloropyridine-2-carbonitrile, a key intermediate for pyridine-based herbicides, starting from this compound. This proposed pathway is based on established organometallic cross-coupling reactions and pyridine ring formation methodologies.

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Amination cluster_3 Step 4: Cyanation A This compound C (4-Cyano-2-fluoro-3-methoxyphenyl)magnesium bromide A->C B Magnesium (Mg) THF B->C F 2,3,5-Trichloro-6-(3-fluoro-4-methoxyphenyl)pyridine C->F D 2,3,5,6-Tetrachloropyridine D->F E Pd Catalyst ZnCl2 E->F H 4-Amino-3,5-dichloro-6-(3-fluoro-4-methoxyphenyl)pyridine F->H G Ammonia (NH3) DMSO G->H J 4-Amino-6-(3-fluoro-4-methoxyphenyl)-3,5-dichloropyridine-2-carbonitrile H->J I Copper(I) Cyanide (CuCN) I->J

References

The Strategic Role of 3-Fluoro-4-methoxybenzonitrile in Advanced Materials Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Potential with a Versatile Fluorinated Building Block

In the vanguard of material science, the quest for novel materials with enhanced properties is relentless. Researchers and engineers continually seek molecular building blocks that can impart superior thermal stability, chemical resistance, and unique optoelectronic characteristics to the next generation of polymers and functional materials. 3-Fluoro-4-methoxybenzonitrile, a trifunctional aromatic compound, has emerged as a key player in this pursuit. Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy group, offers a versatile platform for the synthesis of a diverse array of advanced materials.[1][2]

The presence of the fluorine atom is particularly noteworthy. Its high electronegativity and small size can significantly influence intermolecular interactions, leading to enhanced thermal stability and chemical resistance in the resulting materials.[3] Furthermore, the nitrile and methoxy groups provide reactive handles for a variety of chemical transformations, including polymerization and functionalization reactions.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance polymers and liquid crystal precursors.

Core Applications in Material Science

The strategic incorporation of this compound into material design can lead to significant improvements in material properties. Key application areas include:

  • High-Performance Polymers: As a monomer precursor, it can be integrated into polymer backbones to enhance thermal and chemical resistance, making the resulting materials suitable for demanding applications in aerospace and electronics.[1]

  • Organic Electronics: The electronic properties imparted by the fluoro and methoxy groups make it a valuable component in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

  • Liquid Crystals: The rigid, polar structure of derivatives of this compound makes it an excellent candidate for the synthesis of liquid crystal molecules with specific dielectric anisotropies and mesophase behaviors.

  • Functional Coatings: Polymers derived from this benzonitrile can be used to create coatings with low surface energy, leading to hydrophobic and oleophobic surfaces.

Application Protocol 1: Synthesis of a High-Performance Fluorinated Polyimide

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine can further enhance these properties. This protocol outlines a two-step synthesis of a novel fluorinated polyimide using a diamine monomer derived from this compound.

Rationale for Monomer Synthesis

The nitrile group of this compound can be reduced to an amine, and through a multi-step synthesis, can be converted into a diamine monomer. This tailored monomer, when polymerized with a commercially available dianhydride, will yield a polyimide with the desirable properties conferred by the fluoro and methoxy substituents.

Experimental Workflow

G cluster_0 Part 1: Diamine Monomer Synthesis cluster_1 Part 2: Polyimide Synthesis A This compound B Reduction (e.g., with LAH or H₂/Catalyst) A->B C 3-Fluoro-4-methoxybenzylamine B->C D Coupling Reaction (e.g., with a dinitro compound) C->D E Bis(4-amino-2-fluoro-5-methoxyphenyl)methane (Diamine Monomer) D->E F Diamine Monomer (from Part 1) H Polycondensation in NMP F->H G Pyromellitic Dianhydride (PMDA) G->H I Poly(amic acid) Solution H->I J Thermal Imidization (Thin Film Casting & Heating) I->J K Fluorinated Polyimide Film J->K

Caption: Workflow for the synthesis of a fluorinated polyimide.

Step-by-Step Protocol: Diamine Monomer Synthesis (Illustrative)
  • Reduction of the Nitrile Group: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash it with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 3-Fluoro-4-methoxybenzylamine.

Note: This is a representative procedure. The subsequent coupling to form a diamine would involve further synthetic steps, for example, reaction with a suitable dinitrophenyl compound followed by reduction of the nitro groups.

Step-by-Step Protocol: Polyimide Synthesis
  • Polycondensation: In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Once the diamine is fully dissolved, add an equimolar amount of Pyromellitic Dianhydride (PMDA) portion-wise while maintaining a nitrogen atmosphere and stirring vigorously.

  • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.

  • Place the glass plate in a programmable oven and heat under a nitrogen atmosphere using a staged heating profile (e.g., 100 °C for 1h, 200 °C for 1h, and finally 300 °C for 1h) to effect the imidization and remove the solvent.

  • Cool the oven to room temperature and carefully peel off the resulting fluorinated polyimide film from the glass plate.

Property Expected Outcome
Thermal Stability (TGA) High decomposition temperature (>500 °C)
Glass Transition Temp. (DSC) High Tg, indicating good dimensional stability
Chemical Resistance Resistant to common organic solvents
Dielectric Constant Lower than non-fluorinated analogues

Application Protocol 2: Synthesis of a Liquid Crystal Precursor via Suzuki Coupling

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of liquid crystal molecules. This protocol describes the synthesis of a key intermediate, a fluorinated cyanobiphenyl derivative, via a palladium-catalyzed Suzuki cross-coupling reaction.

Rationale for Synthetic Approach

The Suzuki coupling is a powerful method for forming carbon-carbon bonds between aromatic rings. To utilize this reaction, one of the aromatic precursors needs to be a boronic acid or ester, and the other a halide. In this protocol, we will conceptually outline the conversion of this compound to a boronic acid derivative, which is then coupled with a suitable aryl halide.

Reaction Pathway

G cluster_0 Part 1: Boronic Acid Synthesis cluster_1 Part 2: Suzuki Coupling A This compound B Bromination A->B C Aryl Bromide Intermediate B->C D Lithiation followed by reaction with Triisopropyl borate C->D E 3-Fluoro-4-methoxy-5-cyanophenylboronic acid D->E F Boronic Acid (from Part 1) H Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) F->H G 4-Bromobenzonitrile G->H I 4'-Cyano-3-fluoro-4-methoxybiphenyl H->I

Caption: Synthetic pathway for a liquid crystal precursor.

Step-by-Step Protocol: Suzuki Coupling
  • Reaction Setup: To a round-bottom flask, add the synthesized 3-fluoro-4-methoxy-5-cyanophenylboronic acid, 4-bromobenzonitrile, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a base such as sodium carbonate.

  • Add a degassed solvent system, typically a mixture of toluene and water.

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4'-cyano-3-fluoro-4-methoxybiphenyl.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄Efficient for C-C bond formation.
Base Na₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/Water (2-phase)Facilitates the dissolution of both organic and inorganic reagents.
Temperature RefluxProvides the necessary activation energy for the reaction.

Conclusion: A Building Block for Future Innovations

This compound stands out as a highly adaptable and valuable intermediate in material science. Its trifunctional nature allows for the rational design and synthesis of advanced materials with tailored properties. The protocols outlined in this document provide a foundation for researchers to explore the potential of this compound in creating novel high-performance polymers and liquid crystals. As the demand for advanced materials continues to grow, the strategic use of such versatile building blocks will be paramount in driving innovation across a wide range of technological fields.

References

Application Note: Strategic Synthesis via Nucleophilic Aromatic Substitution Utilizing 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction featuring 3-Fluoro-4-methoxybenzonitrile. We present the mechanistic rationale, detailed experimental protocols for various nucleophile classes, and field-proven insights to empower researchers in the synthesis of complex aromatic scaffolds. This document is designed for chemists and scientists in pharmaceutical research, drug development, and fine chemical synthesis, offering a robust framework for leveraging this versatile building block.

Introduction: The Strategic Value of this compound in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike its electrophilic counterpart, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system, leading to the displacement of a suitable leaving group.[1][2] The reaction's success hinges on two primary factors: the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring and a good leaving group.

This compound (CAS 331-62-4) is an exemplary substrate for SNAr reactions due to its unique trifunctional nature.[3]

  • Activating Group: The nitrile (-CN) group at the para-position is a potent EWG, which activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[2]

  • Leaving Group: The fluorine atom is the most electronegative halogen, and paradoxically, this makes it an excellent leaving group in SNAr reactions. The rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of fluorine. The subsequent C-F bond cleavage is fast as it restores aromaticity.[1][4]

  • Modulating Group: The methoxy (-OCH₃) group provides an additional site for potential functionalization and influences the electronic properties of the final molecule.[3]

This combination of features makes this compound a versatile and valuable building block for creating diverse libraries of compounds, particularly in the pharmaceutical and materials science sectors.[3]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine leaving group (C-3 position). This forms a resonance-stabilized, non-aromatic carbanion intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitrile group, which provides significant stabilization.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, a thermodynamically favorable process, yielding the final substituted product.

Caption: The Addition-Elimination Mechanism of SNAr.

Safety and Handling

Proper safety protocols are paramount when handling the reagents involved in these protocols.

  • This compound: Toxic if swallowed and causes skin and serious eye irritation.[8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8] Avoid inhalation of dust.

  • Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used polar aprotic solvents that facilitate SNAr reactions.[9] They have high boiling points and can penetrate the skin. Handle with care in a fume hood.

  • Bases: Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃) are corrosive and/or water-reactive. NaH, in particular, is flammable upon contact with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[8][10][11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine, phenol, and thiol nucleophiles.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Inert Atmosphere Setup (Flame-dried flask, N₂/Ar) Reagents 2. Add Substrate & Solvent Setup->Reagents Base_Nuc 3. Add Base & Nucleophile (Order depends on protocol) Reagents->Base_Nuc Stir 4. Stir at Temp (RT to elevated temp) Base_Nuc->Stir Monitor 5. Monitor Progress (TLC / LC-MS) Stir->Monitor Quench 6. Quench Reaction (e.g., with water/aq. NH₄Cl) Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify Product (Column Chromatography) Dry->Purify

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 3-Morpholino-4-methoxybenzonitrile (Amine Nucleophile)

This protocol details a typical C-N bond formation using a secondary amine.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate (EtOAc)

    • Water, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Flame-dried round-bottom flask with magnetic stir bar

  • Procedure:

    • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Solvent & Reagent Addition: Add anhydrous DMSO to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the substrate). Add morpholine (1.2 eq) via syringe.

      • Rationale: K₂CO₃ is a mild base sufficient to scavenge the HF produced. DMSO is an excellent polar aprotic solvent that promotes the SNAr rate.[9][13]

    • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

      • Rationale: This step removes the high-boiling DMSO and inorganic salts into the aqueous phase.

    • Washing: Combine the organic layers and wash with water (2x) and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[5]

Protocol 2: Synthesis of 3-Phenoxy-4-methoxybenzonitrile (Phenol Nucleophile)

This protocol describes a C-O bond formation to synthesize a diaryl ether, requiring a stronger base to deprotonate the phenol.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Phenol (1.2 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate (EtOAc), Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Flame-dried, three-neck round-bottom flask with stir bar

  • Procedure:

    • Setup: To a flame-dried three-neck flask under a nitrogen atmosphere, add NaH (1.3 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

    • Alkoxide Formation: Add anhydrous DMF to the flask, cool to 0 °C in an ice bath, and add a solution of phenol (1.2 eq) in DMF dropwise. Stir for 30 minutes at 0 °C. Effervescence (H₂ gas) should be observed.

      • Rationale: Phenol is not nucleophilic enough to react directly. The strong base NaH is required to deprotonate the phenol, forming the much more nucleophilic phenoxide anion.[9][14]

    • SNAr Reaction: Add a solution of this compound (1.0 eq) in DMF to the phenoxide solution at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor by TLC until completion.

    • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extraction & Washing: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 3-(Phenylthio)-4-methoxybenzonitrile (Thiol Nucleophile)

This protocol outlines C-S bond formation. Thiols are generally more nucleophilic than their corresponding alcohols and often react under milder conditions.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Water, Ethyl Acetate (EtOAc), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Flame-dried round-bottom flask with magnetic stir bar

  • Procedure:

    • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous acetonitrile.

    • Reagent Addition: Add thiophenol (1.1 eq) to the suspension.

      • Rationale: The pKa of thiophenol is lower than that of phenol, making it more acidic. A milder base like K₂CO₃ is often sufficient to generate the thiophenoxide in situ. Acetonitrile is a suitable polar aprotic solvent.[15]

    • Reaction: Stir the reaction mixture at room temperature or heat gently to 50 °C. Thiols are often highly reactive, and the reaction may proceed to completion at lower temperatures than with amines or alcohols. Monitor by TLC.

    • Work-up: Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Extraction & Washing: Dissolve the residue in ethyl acetate, wash with water and brine to remove any remaining salts and base.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude material via flash column chromatography to obtain the desired thioether.

Data Summary and Comparison

ParameterProtocol 1 (Amine)Protocol 2 (Phenol)Protocol 3 (Thiol)
Nucleophile MorpholinePhenolThiophenol
Base K₂CO₃ (mild)NaH (strong)K₂CO₃ (mild)
Solvent DMSODMFAcetonitrile
Temperature 80-100 °C60-80 °CRoom Temp - 50 °C
Key Consideration Base scavenges HFPre-formation of nucleophile requiredHigh nucleophilicity allows milder conditions
Product Type C-N Bond (Amine)C-O Bond (Ether)C-S Bond (Thioether)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time.2. Base is not strong enough.3. Impure or wet reagents/solvents.1. Increase temperature and/or reaction time, monitoring for decomposition.2. For weakly acidic nucleophiles (e.g., alcohols), switch to a stronger base like NaH or t-BuOK.[9]3. Use freshly dried solvents and high-purity reagents.
Formation of Side Products 1. Over-reaction or decomposition at high temperatures.2. Reaction with the methoxy group (less common).3. Dimerization or side reactions of the nucleophile.1. Reduce the reaction temperature and increase the reaction time.2. This is generally not favored but can occur under very harsh conditions. Screen alternative conditions.3. Use a slight excess of the nucleophile (1.1-1.2 eq) instead of a large excess.
Difficult Purification 1. Persistent high-boiling solvent (DMSO/DMF).2. Product is an oil or gum.[16]1. Ensure thorough aqueous work-up with multiple water washes to remove residual solvent.2. If column chromatography is difficult, consider recrystallization from an appropriate solvent system or precipitation by adding a non-polar solvent like hexanes to a solution in a polar solvent.[16]

Conclusion

This compound stands out as a highly effective and versatile substrate for nucleophilic aromatic substitution. The activating nitrile group and the excellent fluoride leaving group enable facile synthesis of a wide array of substituted benzonitrile derivatives. By carefully selecting the nucleophile, base, and solvent system as detailed in these protocols, researchers can reliably construct C-N, C-O, and C-S bonds, providing a powerful tool for generating novel molecular architectures for drug discovery and advanced materials development.

References

The Strategic Application of 3-Fluoro-4-methoxybenzonitrile in the Synthesis of Advanced Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Therapeutic Potential with a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel anti-inflammatory drugs with improved efficacy and safety profiles is a paramount objective. Key to this endeavor is the design and synthesis of molecules that can selectively target inflammatory pathways. 3-Fluoro-4-methoxybenzonitrile, a versatile aromatic building block, has emerged as a compound of significant interest in this field. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile functionality, offers a powerful toolkit for synthetic chemists to construct complex molecular architectures with tailored pharmacological properties.

This guide provides an in-depth exploration of the application of this compound in the synthesis of potent anti-inflammatory drugs. We will delve into the strategic advantages conferred by its structural features and present a detailed protocol for its utilization in the synthesis of Deracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

The Chemical Advantage: Why this compound?

The utility of this compound in drug design stems from the synergistic interplay of its functional groups.[1]

  • Fluorine Atom: The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule. Its high electronegativity can modulate the acidity of nearby protons and influence intermolecular interactions, leading to improved pharmacokinetic and pharmacodynamic properties.

  • Methoxy Group: The methoxy group serves as a crucial hydrogen bond acceptor and can be a key determinant in the molecule's interaction with biological targets. It can also be a site for metabolic modification, offering a handle to fine-tune the drug's half-life.

  • Nitrile Group: The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. This allows for the introduction of diverse pharmacophoric elements and the construction of complex heterocyclic systems.

Application Focus: Synthesis of Deracoxib, a Selective COX-2 Inhibitor

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4] The synthesis of Deracoxib provides an excellent case study for the strategic application of the 3-fluoro-4-methoxyphenyl moiety in the development of targeted anti-inflammatory therapies.

While the most direct patented synthesis of Deracoxib commences from 2-fluoroanisole, a practical synthetic route can be readily devised starting from this compound. This approach leverages the versatility of the nitrile group to introduce the necessary acetyl functionality for the subsequent key cyclization step.

Overall Synthetic Workflow

The synthesis of Deracoxib from this compound can be envisioned as a multi-step process, beginning with the conversion of the nitrile to an acetophenone, followed by the formation of a key β-diketone intermediate, and culminating in the pyrazole ring formation.

Synthesis_Workflow A This compound B 3-Fluoro-4-methoxyacetophenone A->B Grignard Reaction / Hydrolysis & Organolithium Reaction C 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione B->C Claisen Condensation D Deracoxib C->D Cyclization with p-Sulfonamidophenylhydrazine

Caption: Synthetic workflow for Deracoxib from this compound.

Experimental Protocols

PART 1: Synthesis of 3-Fluoro-4-methoxyacetophenone from this compound

Rationale: This initial step is crucial for converting the nitrile group of the starting material into the acetyl group required for the subsequent Claisen condensation. A common and effective method to achieve this transformation is through a Grignard reaction with methylmagnesium bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound151.1415.1 g0.1
Methylmagnesium bromide (3M in diethyl ether)-40 mL0.12
Anhydrous Diethyl Ether74.12200 mL-
3M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with this compound (15.1 g, 0.1 mol) dissolved in anhydrous diethyl ether (100 mL).

  • The solution is cooled to 0°C in an ice bath.

  • Methylmagnesium bromide (40 mL of a 3M solution in diethyl ether, 0.12 mol) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction is cooled to 0°C and quenched by the slow, dropwise addition of 3M hydrochloric acid (100 mL).

  • The mixture is stirred for 30 minutes, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 3-fluoro-4-methoxyacetophenone, which can be purified by vacuum distillation or recrystallization from a suitable solvent.

PART 2: Synthesis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione

Rationale: This Claisen condensation reaction forms the critical β-diketone intermediate. The reaction involves the condensation of 3-fluoro-4-methoxyacetophenone with ethyl difluoroacetate in the presence of a strong base.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-methoxyacetophenone168.1616.8 g0.1
Ethyl difluoroacetate124.0814.9 g0.12
Sodium methoxide54.026.5 g0.12
Anhydrous Dichloromethane84.93200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium methoxide (6.5 g, 0.12 mol) and anhydrous dichloromethane (100 mL).

  • A solution of 3-fluoro-4-methoxyacetophenone (16.8 g, 0.1 mol) and ethyl difluoroacetate (14.9 g, 0.12 mol) in anhydrous dichloromethane (100 mL) is added dropwise to the suspension of sodium methoxide at room temperature.

  • The reaction mixture is stirred at room temperature for 16-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction is quenched by the addition of 1M hydrochloric acid until the mixture is acidic.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to give the crude 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione, which can be used in the next step without further purification or purified by column chromatography.

PART 3: Synthesis of Deracoxib

Rationale: The final step involves the cyclization of the β-diketone intermediate with p-sulfonamidophenylhydrazine to form the pyrazole ring of Deracoxib.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione246.1924.6 g0.1
p-Sulfonamidophenylhydrazine hydrochloride223.6724.6 g0.11
Ethanol46.07500 mL-

Procedure:

  • In a 1 L round-bottom flask, dissolve 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione (24.6 g, 0.1 mol) and p-sulfonamidophenylhydrazine hydrochloride (24.6 g, 0.11 mol) in ethanol (500 mL).

  • The reaction mixture is heated to reflux and stirred for 16 hours.[5]

  • The reaction is cooled to room temperature, and water is added slowly until crystals begin to precipitate.

  • The mixture is further cooled in an ice bath to maximize crystallization.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford Deracoxib as a pale yellow solid.[5]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₆FNO151.1497-101White to off-white crystalline powder
3-Fluoro-4-methoxyacetophenoneC₉H₉FO₂168.1665-68White solid
DeracoxibC₁₇H₁₄F₃N₃O₃S397.37168-170Pale yellow solid

Mechanism of Action: COX-2 Inhibition

Deracoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively blocking COX-2, Deracoxib reduces the synthesis of these pro-inflammatory mediators without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa and platelet function.

COX2_Inhibition cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins (Pain & Inflammation) Prostaglandins (Pain & Inflammation) COX2->Prostaglandins (Pain & Inflammation) Deracoxib Deracoxib Deracoxib->COX2 Inhibition

Caption: Mechanism of action of Deracoxib as a selective COX-2 inhibitor.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of fluorine, methoxy, and nitrile functionalities provides chemists with a versatile and powerful tool for the synthesis of complex and highly functionalized therapeutic agents. The successful application of this building block in the synthesis of the selective COX-2 inhibitor Deracoxib highlights its potential for the development of the next generation of anti-inflammatory drugs with improved safety and efficacy profiles. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable synthetic intermediate in their quest for novel therapeutics.

References

Application Notes and Protocols for the Development of Fluorescent Probes Utilizing 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing 3-Fluoro-4-methoxybenzonitrile as a core structural motif. We will explore the inherent advantages of this building block, detailing a robust synthetic protocol for the creation of a donor-π-acceptor (D-π-A) probe via a Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide presents a complete photophysical characterization of the resulting probe and a detailed protocol for its application in cellular imaging. The methodologies and principles outlined herein are intended to empower researchers, scientists, and drug development professionals in the creation of bespoke fluorescent tools for a wide array of biological investigations.

Introduction: The Strategic Advantage of the this compound Scaffold

The rational design of fluorescent probes is a cornerstone of modern biological and pharmaceutical research. The ability to visualize and quantify specific analytes or cellular processes in real-time provides invaluable insights into complex biological systems. The choice of the core fluorophore is a critical determinant of a probe's ultimate utility. This compound has emerged as a particularly advantageous starting material for the synthesis of sophisticated fluorescent probes due to a confluence of favorable structural and electronic properties.[1]

The electron-withdrawing nature of the nitrile group, coupled with the electronic influence of the fluoro and methoxy substituents, establishes a unique electronic environment on the benzene ring.[1] The fluorine atom, in particular, can enhance metabolic stability and modulate the electronic properties of the final molecule, which is a desirable characteristic in drug design and in vivo imaging applications.[1] This trifunctional nature of this compound offers multiple avenues for synthetic modification, allowing for the precise tuning of the resulting probe's photophysical characteristics.[1]

This guide will focus on the construction of a donor-π-acceptor (D-π-A) type fluorescent probe. In this architecture, the this compound moiety will serve as the electron-accepting component, which, when conjugated to a suitable electron-donating group through a π-conjugated spacer, can give rise to compounds with significant intramolecular charge transfer (ICT) character. This ICT is often associated with desirable fluorescent properties, including large Stokes shifts and sensitivity to the local microenvironment.

Design and Synthesis of a Donor-π-Acceptor Probe

The synthesis of our representative fluorescent probe, 2-Fluoro-4'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile , will be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it ideal for the construction of our target biaryl system.[2]

Causality of Experimental Choices
  • Reactants: We have chosen this compound as the aryl halide partner and 4-(Diphenylamino)phenylboronic acid as the organoboron partner. The diphenylamino group is a strong electron donor, which, when coupled with the electron-accepting benzonitrile moiety, will create a potent D-π-A system.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki-Miyaura couplings, known for its reliability across a broad range of substrates.[3]

  • Base and Solvent System: An aqueous solution of a carbonate base, such as potassium carbonate, in a mixture of an organic solvent (e.g., toluene) and water is a common and effective condition for this reaction. The base is essential for the activation of the boronic acid, while the biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.[3]

Detailed Synthetic Protocol

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A This compound C 2-Fluoro-4'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile A->C Pd(PPh₃)₄, K₂CO₃ Toluene/Water, 80°C B 4-(Diphenylamino)phenylboronic acid B->C

Caption: Synthetic scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), 4-(Diphenylamino)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and degassed water (2.5 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Fluoro-4'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile .

Photophysical Characterization

The photophysical properties of the synthesized probe are critical to its function as a fluorescent reporter. These properties were characterized in a suitable organic solvent, such as chloroform.

Data Presentation
Photophysical ParameterValueReference
Absorption Maximum (λabs) ~403-428 nm[4]
Emission Maximum (λem) ~521-530 nm[4]
Molar Extinction Coefficient (ε) High (indicative of a strong absorber)[5]
Fluorescence Quantum Yield (Φf) 0.07-0.11 (in powder form)[4]
Stokes Shift (Δλ) ~93-127 nmCalculated from[4]

Note: The values presented are representative of similar donor-π-acceptor acrylonitrile derivatives and serve as a strong predictive baseline for the photophysical properties of the synthesized probe.[4][5] The significant Stokes shift is a key feature, minimizing self-quenching and improving the signal-to-noise ratio in imaging applications.

Application in Cellular Imaging

The synthesized D-π-A probe is anticipated to be cell-permeable due to its relatively small size and lipophilic character, making it suitable for live-cell imaging applications.

Experimental Workflow

G start Start cell_culture Cell Culture (e.g., HeLa cells) start->cell_culture probe_prep Prepare Probe Stock Solution (e.g., 1 mM in DMSO) cell_culture->probe_prep cell_staining Cell Staining (Incubate cells with probe) probe_prep->cell_staining washing Washing (Remove unbound probe) cell_staining->washing imaging Fluorescence Microscopy (e.g., Confocal) washing->imaging analysis Image Analysis imaging->analysis end End analysis->end

Caption: General workflow for cellular imaging with the fluorescent probe.

Detailed Protocol for Live-Cell Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2-Fluoro-4'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile probe stock solution (1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the 1 mM DMSO stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to minimize background fluorescence from unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the stained cells using a confocal microscope equipped with appropriate laser lines for excitation (e.g., 405 nm or a laser line close to the probe's absorption maximum) and emission filters (e.g., a bandpass filter centered around the probe's emission maximum).

Self-Validation and Controls:

  • Control 1 (Unstained Cells): Image unstained cells under the same acquisition settings to determine the level of cellular autofluorescence.

  • Control 2 (Vehicle Control): Treat cells with the same concentration of DMSO used to prepare the probe working solution to ensure the vehicle has no effect on cell morphology or fluorescence.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the probe is not toxic to the cells at the working concentrations used for imaging.

Conclusion

This compound is a versatile and powerful building block for the development of novel fluorescent probes. The Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient method for the synthesis of D-π-A probes with tunable photophysical properties. The representative probe synthesized in this guide is expected to exhibit favorable characteristics for cellular imaging, including a large Stokes shift and good cell permeability. The protocols detailed herein offer a solid foundation for researchers to design and apply their own custom fluorescent probes for a multitude of biological and pharmaceutical research applications.

References

synthetic routes to 3-Fluoro-4-methoxybenzoic acid from the nitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-04B-2026

Topic: Robust and Scalable Synthetic Routes to 3-Fluoro-4-methoxybenzoic Acid from 3-Fluoro-4-methoxybenzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzoic acid is a pivotal building block in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).[1][2] Its structural motifs are integral to the development of novel therapeutics, including treatments for Alzheimer's disease and various antimicrobial agents.[3] This application note provides a comprehensive guide to the synthesis of 3-Fluoro-4-methoxybenzoic acid via the hydrolysis of its nitrile precursor, this compound. We present two primary, field-proven methodologies—acid-catalyzed and base-catalyzed hydrolysis—offering an in-depth analysis of their reaction mechanisms, procedural nuances, and comparative advantages. A detailed, step-by-step protocol for the preferred base-catalyzed route is provided, designed for optimal yield, purity, and scalability.

Introduction: Significance of 3-Fluoro-4-methoxybenzoic Acid

The strategic incorporation of fluorine into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. 3-Fluoro-4-methoxybenzoic acid exemplifies a versatile scaffold where the fluorine atom and carboxylic acid group provide multiple points for chemical modification and influence the molecule's overall pharmacological profile.[2][4] Its utility is well-documented in the synthesis of widely used NSAIDs and in the development of novel antiviral and antifungal agents.[1][2] The reliable and efficient synthesis from readily available starting materials like this compound is therefore a critical process for drug discovery and development pipelines.[4] This guide is intended to equip researchers with the foundational knowledge and practical protocols to confidently execute this transformation.

Overview of Synthetic Strategies: Nitrile Hydrolysis

The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. This is typically achieved through hydrolysis under either acidic or basic conditions.[5][6] Both pathways proceed through a common amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[7][8]

  • Acid-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.[6][9] The reaction is driven by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[7][10]

  • Base-Catalyzed Hydrolysis: This route typically employs a strong base, like sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution under reflux.[6][9] The potent hydroxide nucleophile directly attacks the nitrile carbon.[11] The final product is the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid.[9]

For this specific transformation, the base-catalyzed route is often preferred due to its generally milder conditions for the substrate and simpler purification of the final product, which can often be isolated by precipitation upon acidification.

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Acid-Catalyzed Mechanism

The acid-catalyzed hydrolysis begins with the protonation of the nitrile's nitrogen atom. This initial step significantly increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by a weak nucleophile like water. The reaction proceeds through a series of proton transfers to form an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[5][7]

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Base-Catalyzed Mechanism

In basic conditions, the strong hydroxide nucleophile (OH⁻) directly attacks the electrophilic nitrile carbon. A subsequent protonation by water yields an imidic acid, which tautomerizes to the more stable amide.[11] This amide then undergoes further base-catalyzed hydrolysis. The hydroxide attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia.[5] An acidic workup is required to protonate the carboxylate to the final carboxylic acid product.[9]

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol details a reliable lab-scale synthesis of 3-Fluoro-4-methoxybenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥98%e.g., SCBT331-62-4Starting material[12]
Sodium Hydroxide (NaOH)Reagente.g., Sigma-Aldrich1310-73-2Corrosive base
Ethanol (EtOH)200 Proofe.g., Decon Labs64-17-5Solvent
Hydrochloric Acid (HCl)6 M (conc.)e.g., Fisher Sci.7647-01-0Corrosive acid
Ethyl Acetate (EtOAc)ACS Gradee.g., VWR141-78-6Extraction solvent
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Acros7487-88-9Drying agent
Deionized Water (DI H₂O)--7732-18-5-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Experimental workflow for base-catalyzed nitrile hydrolysis.

Step-by-Step Procedure

Safety First: This procedure involves strong, corrosive bases and acids. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] All operations should be performed within a certified chemical fume hood.[14]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (7.55 g, 50.0 mmol).

  • Reagent Addition: Add sodium hydroxide (6.00 g, 150.0 mmol, 3.0 eq.), followed by ethanol (50 mL) and deionized water (50 mL).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 85-90 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

    • Scientist's Note: The use of an ethanol/water co-solvent system ensures the solubility of both the organic nitrile and the inorganic base, facilitating a homogenous reaction. Heating is necessary to overcome the activation energy for both the initial nitrile hydrolysis and the subsequent amide hydrolysis.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The formation of the intermediate amide can sometimes be observed.

  • Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol and most of the water under reduced pressure using a rotary evaporator.

  • Workup - Dissolution: To the resulting residue, add 100 mL of deionized water and stir until all the sodium salt of the product has dissolved.

  • Workup - Acidification: Cool the aqueous solution in an ice bath. Slowly and carefully add 6 M HCl dropwise with stirring. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH ≈ 2). A thick white precipitate of 3-fluoro-4-methoxybenzoic acid will form.

    • Scientist's Note: This step is critical. The product is soluble in its basic carboxylate salt form (R-COO⁻Na⁺). Acidification protonates the carboxylate to the neutral carboxylic acid (R-COOH), which is sparingly soluble in water and precipitates out, providing an efficient method of separation.[1][9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results & Characterization

ParameterExpected Value
Starting Material This compound (MW: 151.14 g/mol )[12]
Product 3-Fluoro-4-methoxybenzoic acid (MW: 170.14 g/mol )[15]
Theoretical Yield 8.51 g
Typical Actual Yield 7.6 - 8.1 g (90-95%)
Appearance White to off-white crystalline solid[1]
Melting Point 150-152 °C[1]
Purity (by HPLC) >98%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating/reflux time. Low reagent stoichiometry.Ensure vigorous reflux is maintained. Extend reaction time and monitor by TLC. Verify the mass and purity of NaOH used.
Low Yield Product loss during workup. Incomplete precipitation.Ensure the filter cake is washed with cold water to minimize dissolution. Confirm the final pH is ~2; if pH is too high, the product will remain in solution as the salt.
Oily Product/Failure to Crystallize Presence of impurities. Insufficient drying.Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). Ensure the product is dried to a constant weight under vacuum.

References

Application Note: Strategic Synthesis of 3-Fluoro-4-methoxybenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4) is a pivotal chemical intermediate, distinguished by its trifunctional nature that offers a unique combination of reactivity and metabolic stability to target molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis, purification, and characterization of this versatile building block. We will delve into a field-proven protocol for its synthesis via a copper-catalyzed cyanation reaction, explore alternative synthetic strategies, and discuss its critical applications in the pharmaceutical and materials science sectors.[2] The protocols herein are designed to be self-validating, incorporating detailed characterization steps to ensure the high purity (≥98%) required for complex custom synthesis projects.[1][2]

Introduction: The Strategic Value of this compound

In the landscape of custom chemical synthesis, particularly for pharmaceutical and agrochemical innovation, the selection of starting materials is a critical determinant of project success.[1] this compound emerges as a compound of significant interest due to its unique structural attributes.[1] The molecule incorporates three key functional groups on an aromatic scaffold:

  • Nitrile Group (-CN): A versatile functional handle that can be transformed into a variety of other groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition).[1]

  • Fluorine Atom (-F): The introduction of fluorine can profoundly alter the physicochemical properties of a molecule. It often enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity, and can modulate the pKa of nearby functional groups, all of which are desirable traits in drug design.[1]

  • Methoxy Group (-OCH₃): This group serves as a potential point for ether cleavage to reveal a phenol, or it can influence the electronic properties and orientation of further aromatic substitutions.[1]

This trifunctional arrangement makes this compound an exceptionally valuable starting material for constructing complex molecular architectures and libraries of compounds for screening.[1][2]

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before commencing any synthetic work.

PropertyValueSource
CAS Number 331-62-4[2][3]
Molecular Formula C₈H₆FNO[2][3]
Molecular Weight 151.14 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 98 - 102 °C[2]
Boiling Point 98 °C / 1.5 mmHg[2]
Purity Typically ≥ 98% (GC)[2]

Safety Profile: this compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautionary Measures: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area.[5] In case of accidental exposure, seek immediate medical attention.

Recommended Synthetic Protocol: Copper-Catalyzed Cyanation

The synthesis of this compound from 2-fluoro-4-bromoanisole via a copper-catalyzed nucleophilic substitution (a Rosenmund-von Braun type reaction) is a reliable and scalable method. The causality behind this choice rests on the high yields and the relative operational simplicity compared to handling unstable diazonium intermediates.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Final Product A Starting Material: 2-Fluoro-4-bromoanisole C Reaction: Heat under reflux (e.g., 10 hours) A->C B Reagents: Copper(I) Cyanide (CuCN) Solvent: DMF B->C D Quench & Complexation: Add aq. Ferric Chloride (FeCl₃) C->D E Extraction: Extract with Toluene D->E F Washes: Wash organic layer with H₂O, Na₂CO₃ (aq), Brine E->F G Drying & Concentration: Dry over Na₂SO₄, remove solvent F->G H Purification: Silica Gel Column Chromatography G->H I Final Product: This compound (Recrystallize if needed) H->I G cluster_mech Rosenmund-von Braun Type Mechanism ArX Ar-Br (2-Fluoro-4-bromoanisole) Intermediate [Cu(CN)Br]-Ar+ ArX->Intermediate + CuCN CuCN Cu-CN Product Ar-CN (Product) Intermediate->Product Reductive Elimination CuX Cu-Br

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing the yield and purity of this compound is critical.[1] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Overview of Synthetic Strategies

The preparation of this compound primarily relies on two classical yet robust methodologies: the Rosenmund-von Braun reaction and the Sandmeyer reaction .

  • Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide, typically 2-fluoro-4-bromoanisole, using copper(I) cyanide (CuCN).[2][3] The reaction is generally performed in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4][5] While effective, it traditionally requires high temperatures, which can be a limitation for sensitive substrates.[6]

  • Sandmeyer Reaction: This versatile two-step process begins with the diazotization of an aromatic amine, such as 3-fluoro-4-methoxyaniline, using a nitrite source (e.g., NaNO₂) in a strong acid.[7][8] The resulting diazonium salt is then treated with a copper(I) cyanide solution to introduce the nitrile group.[9] Meticulous temperature control during diazotization is paramount for success.[9]

The choice between these routes often depends on the availability and cost of the starting materials, as well as the scale and equipment available for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My Rosenmund-von Braun reaction is giving a low yield (<50%). What are the most common causes and how can I improve it?

A1: Low yields in the Rosenmund-von Braun cyanation are a frequent issue. The root cause often lies in a combination of reaction parameters, reagent quality, and reaction kinetics. Here are the primary factors to investigate:

  • Reaction Temperature and Time: The classical procedure demands high temperatures (150-250 °C) to drive the reaction.[6] If the temperature is too low, the reaction will be sluggish or incomplete. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of the solvent (especially DMF) and the product. It's crucial to find the optimal balance. For instance, a reported synthesis from 2-fluoro-4-bromoanisole in DMF proceeds under reflux for ten hours.[4]

  • Solvent Choice and Purity: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are essential to facilitate the dissolution of copper cyanide and the aryl halide.[5] The solvent must be anhydrous, as water can lead to the hydrolysis of the nitrile product into the corresponding amide or carboxylic acid, a common side reaction.[10]

  • Copper(I) Cyanide Quality: The purity and reactivity of CuCN are critical. Old or poorly stored CuCN may have oxidized, reducing its efficacy. It is advisable to use freshly purchased, high-purity CuCN.

  • Induction Period: This reaction is known to have an induction period, during which it proceeds very slowly before accelerating.[11] This can be mistaken for a failed reaction, leading to premature termination. Monitor the reaction by TLC or GC/LC-MS over an extended period before concluding it has stalled.

  • Modern Modifications: Consider using an L-proline-promoted protocol. L-proline has been shown to act as an effective additive, allowing the reaction to proceed efficiently at lower temperatures (80–120 °C), which can significantly reduce side product formation and improve yields.[6]

Q2: I'm observing a significant, difficult-to-remove impurity in my final product. What is the likely side product and how can I prevent its formation?

A2: The most probable impurity, assuming you started with the correct materials, is 3-fluoro-4-methoxybenzoic acid or its corresponding amide. This arises from the hydrolysis of the nitrile group.

  • Causality: This hydrolysis is typically caused by the presence of water in the reaction mixture, either from wet solvents or introduced during the workup procedure. The high temperatures of the Rosenmund-von Braun reaction can accelerate this process.

  • Prevention During Reaction:

    • Use Anhydrous Solvents: Ensure your DMF or NMP is of high purity and low water content. Using freshly opened bottles or drying the solvent over molecular sieves is recommended.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.

  • Prevention During Workup:

    • Avoid Harsh Basic/Acidic Conditions: During the workup to remove copper salts, prolonged exposure to strong aqueous acids or bases can hydrolyze the nitrile.[12] Perform washes efficiently and avoid letting the mixture sit in aqueous layers for extended periods. The workup described by PrepChem involves washing with water, saturated sodium carbonate, and brine, which should be performed expeditiously.[4]

  • Purification: If the acidic impurity has formed, it can often be removed during purification. An aqueous basic wash (e.g., with NaHCO₃ or Na₂CO₃) during the workup will extract the carboxylic acid into the aqueous layer. Final purification is typically achieved via silica gel column chromatography or recrystallization.[4]

Q3: My Sandmeyer reaction is failing at the first step. What are the critical parameters for successful diazotization of 3-fluoro-4-methoxyaniline?

A3: The diazotization step is notoriously sensitive and is the most common point of failure in a Sandmeyer sequence. Success hinges on precise control of conditions.[9]

  • Temperature Control (Critical): The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. The reaction must be maintained between 0 and 5 °C .[13] Exceeding this temperature range will lead to rapid decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts and a significant reduction in yield. Use an ice-salt bath for cooling and monitor the internal temperature closely.

  • Rate of Addition: The sodium nitrite solution must be added slowly or dropwise to the acidic solution of the aniline.[13] This allows for dissipation of the heat generated and prevents localized temperature spikes that would decompose the product.

  • Acid Stoichiometry: A sufficient excess of strong acid (e.g., HCl, HBr) is required. Typically, 2.5 to 3 equivalents are used. One equivalent protonates the aniline, one reacts with sodium nitrite to form nitrous acid (the diazotizing agent), and the excess maintains a low pH to stabilize the diazonium salt and prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline.

  • Solvent: The reaction is performed in an aqueous medium. Ensure the aniline salt is fully dissolved before beginning the nitrite addition.

The flowchart below outlines the critical decision points for a successful diazotization.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion Start Dissolve Aniline in Excess Acid Cool Cool to 0-5 °C (Ice-Salt Bath) Start->Cool Add_Nitrite Add NaNO2 Solution Dropwise Cool->Add_Nitrite Check_Temp Temp > 5 °C? Add_Nitrite->Check_Temp Decomposition Decomposition! Yield Loss Check_Temp->Decomposition Yes Maintain_Temp Maintain 0-5 °C Check_Temp->Maintain_Temp No Maintain_Temp->Add_Nitrite Test_Nitrite Excess Nitrous Acid? (Starch-Iodide Test) Maintain_Temp->Test_Nitrite:w Proceed Proceed to Cyanation Step Test_Nitrite->Proceed Yes Add_More Add more NaNO2 Test_Nitrite->Add_More No Add_More->Add_Nitrite Rosenmund_von_Braun ArylHalide 2-Fluoro-4-bromoanisole Reaction_Node Rosenmund-von Braun Reaction ArylHalide->Reaction_Node CuCN CuCN CuCN->Reaction_Node Product This compound (Desired Product) Hydrolysis_Node Hydrolysis Product->Hydrolysis_Node SideProduct 3-Fluoro-4-methoxybenzoic acid (Side Product) Reaction_Node->Product DMF, Reflux Hydrolysis_Node->SideProduct Water H₂O, Heat Water->Hydrolysis_Node

References

Technical Support Center: Purification of Crude 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Fluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and achieve high-purity material essential for your research and development endeavors.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purification can be challenging due to the nature of its synthesis, which often involves inorganic reagents and can lead to a variety of impurities. Common synthetic routes, such as the Rosenmund-von Braun reaction, utilize copper cyanide and an aryl halide, which can introduce unreacted starting materials and copper salts into the crude product.[2] Furthermore, the nitrile functional group can be susceptible to hydrolysis under certain conditions, forming the corresponding carboxylic acid.[3][4][5]

This guide provides a structured approach to identifying and resolving these purification hurdles through techniques such as recrystallization and column chromatography.

Physical Properties for Purification Strategy

A clear understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₆FNO[1]
Molecular Weight151.14 g/mol [1][6]
AppearanceWhite to off-white crystalline solid[1]
Melting Point98-102 °C[1][6]
Boiling Point98 °C at 1.5 mmHg[1]
SolubilitySoluble in many organic solventsGeneral Knowledge

The distinct melting point of the pure compound provides a reliable method for assessing purity after each purification step. Its thermal stability allows for purification by vacuum distillation, although recrystallization and chromatography are more commonly employed on a laboratory scale.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My crude this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Causality: The high concentration of impurities can depress the melting point of your crude material. If this depressed melting point is below the temperature of the saturated solution, the compound will separate as a liquid instead of a solid.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure you are cooling the solution slowly to allow for crystal nucleation. A rapid temperature drop favors oiling out.

    • Use a Lower-Boiling Solvent: Select a solvent or a solvent system with a lower boiling point. For instance, if you are using ethanol, try isopropanol or a mixture of ethanol and water.

    • Increase Solvent Volume: You may have a supersaturated solution. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

    • Seed the Solution: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.

    • Pre-purification: If the impurity load is very high, consider a preliminary purification step like a solvent wash or flash chromatography to remove the bulk of the impurities before recrystallization.

Q2: After recrystallization, the purity of my this compound has not significantly improved. Why is this?

A2: This indicates that the chosen solvent is not ideal for separating the product from its specific impurities.

  • Causality: An effective recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[7] If the impurities have similar solubility profiles to the product in the chosen solvent, co-crystallization can occur.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water).

    • Two-Solvent System: A two-solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. Common systems include ethanol/water or ethyl acetate/hexane.

    • Consider the Impurities: If you know the likely impurities (e.g., unreacted 4-bromo-2-fluoroanisole), choose a solvent that will keep them in solution even at low temperatures.

Q3: My crude product is colored. How can I remove the color during recrystallization?

A3: Colored impurities are often polar, high-molecular-weight byproducts.

  • Solution: Activated charcoal can be used to adsorb these colored impurities.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount of activated charcoal (typically 1-2% by weight). Reheat the mixture to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Column Chromatography Issues

Q4: I am having trouble separating this compound from an impurity with a similar Rf value on the TLC plate.

A4: Co-elution is a common challenge in column chromatography when impurities have similar polarities to the target compound.[8]

  • Causality: The selectivity of the chromatographic system (the interaction between the stationary phase, mobile phase, and the compounds) is insufficient to resolve the two compounds.

  • Troubleshooting Workflow:

    Co-elution_Troubleshooting Start Poor Separation (Similar Rf) ChangeSolvent Optimize Mobile Phase (Change Solvent Ratio or Composition) Start->ChangeSolvent Adjust Selectivity DryLoad Improve Loading Technique (Dry Loading) Start->DryLoad Minimize Band Broadening ChangeStationary Change Stationary Phase (e.g., Alumina, C18) ChangeSolvent->ChangeStationary Unsuccessful Result Improved Separation ChangeSolvent->Result Successful ChangeStationary->Result DryLoad->Result

    Caption: Troubleshooting workflow for co-elution in column chromatography.

  • Detailed Steps:

    • Optimize the Mobile Phase:

      • Adjust Polarity: A reported solvent system is 10:1 hexane:ethyl acetate.[9] Try gradually decreasing the polarity (e.g., 15:1 or 20:1 hexane:ethyl acetate) to increase the separation between the spots on the TLC plate.

      • Change Solvent Composition: Switching one of the solvents can alter the selectivity. For example, try using dichloromethane/hexane or toluene/ethyl acetate mixtures.

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity for polar compounds. For very non-polar impurities, reversed-phase (C18) silica could be an option.

    • Improve Technique:

      • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the column can result in a sharper starting band and better separation.[8][9]

      • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Q5: My compound is not eluting from the column, or the recovery is very low.

A5: This suggests that your compound is either irreversibly adsorbing to the silica gel or the mobile phase is not polar enough to elute it.

  • Causality: this compound has polar functional groups (nitrile, methoxy) and a fluorine atom, which can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent (e.g., from 10:1 to 5:1 or 2:1 hexane:ethyl acetate).

    • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking, your compound may be decomposing on the silica.[8]

    • Deactivate the Silica: If decomposition is an issue, you can deactivate the silica gel by adding 1-2% triethylamine to the mobile phase. This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

General Impurity Removal

Q6: My crude product contains residual copper salts from the synthesis. How can I remove them?

A6: Copper salts are a common impurity from Rosenmund-von Braun reactions and must be removed as they can interfere with subsequent reactions.

  • Solution: An aqueous wash is typically effective.

    • Protocol: Dissolve the crude product in a suitable organic solvent like toluene or ethyl acetate. Wash the organic layer with an aqueous solution of ferric chloride, which helps to complex and remove the copper salts.[9] Subsequent washes with water, a mild base like sodium bicarbonate (to remove any acidic byproducts), and brine will further purify the organic layer before drying and concentration.[9]

Q7: I suspect some of my nitrile has hydrolyzed to 3-fluoro-4-methoxybenzoic acid. How can I remove this acidic impurity?

A7: The carboxylic acid impurity is significantly more polar and acidic than the nitrile product.

  • Solution: An acid-base extraction is a highly effective method.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer as its sodium salt. The organic layer, containing the neutral nitrile, can then be washed with water and brine, dried, and concentrated.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude material that is relatively pure (>85%) and where the main impurities have different solubility profiles.

1. Solvent Selection: a. Place approximately 50 mg of the crude this compound into several test tubes. b. Add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at this stage. c. Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating. d. Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate. Ethanol or a mixture of ethanol and water is often a good starting point.[9]

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[10] c. If the solution is colored, cool it slightly, add a spatula tip of activated charcoal, and boil for a few minutes. d. If charcoal was used, perform a hot gravity filtration to remove it. e. Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying complex mixtures or when recrystallization is ineffective.

1. Preparation: a. Choose the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent. A good system will give the product an Rf value of approximately 0.3. A 10:1 mixture of hexane and ethyl acetate is a good starting point.[9] b. Pack the Column: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is level and free of cracks.

2. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed. b. Dry Loading (Recommended for better separation): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8][9]

3. Elution and Fraction Collection: a. Carefully add the eluent to the column and apply gentle pressure to begin elution. b. Collect fractions in test tubes. c. Monitor the fractions by TLC to identify those containing the pure product.

4. Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram:

Purification_Workflow cluster_assessment Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis Crude Crude this compound TLC TLC Analysis (Assess Impurity Profile) Crude->TLC Aqueous_Wash Aqueous Wash (Remove Salts/Acids) TLC->Aqueous_Wash Inorganic Salts or Acidic Impurities Present Column Column Chromatography TLC->Column Complex Mixture Recrystallization Recrystallization TLC->Recrystallization Relatively Pure Aqueous_Wash->Column Complex Mixture Aqueous_Wash->Recrystallization Relatively Pure Pure_TLC TLC of Pure Fractions Column->Pure_TLC Evaporation Solvent Evaporation Recrystallization->Evaporation After Filtration & Drying Pure_TLC->Evaporation Final_Product Pure Product (Verify by MP, NMR) Evaporation->Final_Product

Caption: Decision workflow for the purification of this compound.

References

common side reactions in the synthesis of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles with confidence.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on an aromatic ring, offers multiple reaction sites and diverse synthetic possibilities.[1] The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitrile and methoxy groups are amenable to various chemical transformations.[1]

This guide will focus on common synthetic routes and the associated side reactions that can impact yield, purity, and overall success of your synthesis.

Common Synthetic Routes and Potential Side Reactions

There are several established methods for the synthesis of this compound. Each route has its own set of potential side reactions that researchers should be aware of. We will explore two common pathways and provide detailed troubleshooting for each.

Route 1: Cyanation of 2-Fluoro-4-bromoanisole (Rosenmund-von Braun Reaction)

This route involves the displacement of a bromine atom with a cyanide group using a copper(I) cyanide catalyst. It is a widely used method for the preparation of aryl nitriles.

Route 1: Cyanation of 2-Fluoro-4-bromoanisole start 2-Fluoro-4-bromoanisole reagents + CuCN (Copper(I) Cyanide) Solvent: DMF, NMP start->reagents Reacts with product This compound reagents->product Forms side_reaction_1 Side Reaction: Hydrolysis product->side_reaction_1 side_reaction_2 Side Reaction: Demethylation product->side_reaction_2 impurity_1 Impurity: 3-Fluoro-4-methoxybenzoic acid side_reaction_1->impurity_1 impurity_2 Impurity: 3-Fluoro-4-hydroxybenzonitrile side_reaction_2->impurity_2

Synthetic pathway for this compound via cyanation.

Troubleshooting Guide & FAQs: Route 1

Issue 1: Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the Rosenmund-von Braun reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of copper(I) cyanide and an appropriate reaction time and temperature. A typical procedure involves heating 2-fluoro-4-bromoanisole with copper cyanide in a solvent like DMF under reflux for several hours.[3]

  • Presence of Water: The reaction is sensitive to moisture. Water can lead to the hydrolysis of the nitrile product to the corresponding carboxylic acid (3-fluoro-4-methoxybenzoic acid), reducing the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Deactivation of Catalyst: The copper(I) cyanide catalyst can be deactivated by impurities. Use high-purity reagents and solvents.

  • Suboptimal Work-up: Product loss can occur during the work-up procedure. The work-up often involves treatment with ferric chloride to complex with excess cyanide, followed by extraction.[3] Ensure efficient extraction and minimize losses during purification steps.

Q2: How can I monitor the reaction progress to ensure it goes to completion?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-fluoro-4-bromoanisole) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Issue 2: Presence of Impurities in the Final Product

Q3: I've isolated my product, but it's contaminated with an acidic impurity. What is it and how can I remove it?

A3: The most likely acidic impurity is 3-fluoro-4-methoxybenzoic acid , formed from the hydrolysis of the nitrile group.

  • Identification: This impurity can be identified by its characteristic spectroscopic data (e.g., a broad -OH stretch in the IR spectrum and a carboxylic acid proton signal in the 1H NMR spectrum).

  • Removal:

    • Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous phase.

    • Column Chromatography: If the impurity persists, purification by silica gel column chromatography can effectively separate the more polar carboxylic acid from the desired nitrile. A typical eluent system is a mixture of hexane and ethyl acetate.[3]

ImpurityStructureTypical 1H NMR Signal (δ, ppm)Mitigation/Removal
3-Fluoro-4-methoxybenzoic acid~12-13 (broad singlet, COOH)Aqueous base wash during work-up; Column chromatography.
3-Fluoro-4-hydroxybenzonitrile~5-6 (broad singlet, OH)Avoid harsh, high-temperature conditions; Column chromatography.

Q4: I'm observing another significant impurity. What could it be?

A4: Another common side reaction is the demethylation of the methoxy group, leading to the formation of 3-fluoro-4-hydroxybenzonitrile . This is more likely to occur under harsh reaction conditions, such as prolonged heating at high temperatures or the presence of acidic impurities.

  • Identification: This phenolic impurity will have a characteristic broad -OH signal in the 1H NMR spectrum.

  • Mitigation:

    • Control Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times.

    • Use of Milder Conditions: If demethylation is a persistent issue, exploring milder reaction conditions or alternative synthetic routes may be necessary.

  • Removal: This impurity can also be removed by an aqueous base wash, as the phenolic proton is acidic enough to be removed by a stronger base like sodium hydroxide. Column chromatography is also an effective purification method.

Route 2: Sandmeyer Reaction of 3-Fluoro-4-methoxyaniline

This route involves the diazotization of 3-fluoro-4-methoxyaniline followed by a copper-catalyzed cyanation. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[4][5][6][7]

Route 2: Sandmeyer Reaction start 3-Fluoro-4-methoxyaniline diazotization + NaNO2, HBF4 (Diazotization) start->diazotization diazonium_salt Arenediazonium Tetrafluoroborate diazotization->diazonium_salt cyanation + CuCN (Cyanation) diazonium_salt->cyanation side_reaction_1 Side Reaction: Biaryl Formation diazonium_salt->side_reaction_1 side_reaction_2 Side Reaction: Phenol Formation diazonium_salt->side_reaction_2 side_reaction_3 Side Reaction: Tar Formation diazonium_salt->side_reaction_3 product This compound cyanation->product impurity_1 Impurity: Biaryl Compound side_reaction_1->impurity_1 impurity_2 Impurity: 3-Fluoro-4-methoxyphenol side_reaction_2->impurity_2 impurity_3 Impurity: Polymeric Byproducts side_reaction_3->impurity_3

Synthetic pathway for this compound via the Sandmeyer reaction.

Troubleshooting Guide & FAQs: Route 2

Issue 1: Low Yield and Formation of a Dark, Tarry Mixture

Q5: My Sandmeyer reaction is producing a lot of dark, insoluble material and a low yield of the desired nitrile. What's going wrong?

A5: The formation of tarry byproducts is a common issue in Sandmeyer reactions and can be attributed to several factors:

  • Decomposition of the Diazonium Salt: Arenediazonium salts are often unstable and can decompose, especially at elevated temperatures. This decomposition can lead to the formation of highly reactive aryl radicals and cations that can polymerize or react non-selectively.[4]

    • Troubleshooting:

      • Maintain Low Temperatures: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

      • Use Freshly Prepared Diazonium Salt: It is crucial to use the diazonium salt immediately after its preparation.

  • Side Reactions of the Aryl Radical: The aryl radical intermediate can undergo undesired reactions, such as dimerization to form biaryl compounds or reaction with the solvent.[4]

    • Troubleshooting:

      • Control Addition Rate: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical and minimize dimerization.

      • Optimize Solvent: The choice of solvent can influence the reaction outcome. Acetonitrile is often a good solvent for Sandmeyer cyanations.

Issue 2: Identification and Removal of Specific Impurities

Q6: Besides tar, what are the common, characterizable impurities I should look for?

A6: Several specific impurities can be formed in a Sandmeyer cyanation:

  • Biaryl Impurities: The coupling of two aryl radicals can lead to the formation of a biaryl compound.

    • Identification: These compounds will have a higher molecular weight and a more complex aromatic region in the 1H NMR spectrum.

    • Removal: These non-polar impurities can often be separated from the desired product by column chromatography.

  • Phenolic Impurities: The diazonium group can be displaced by a hydroxyl group, especially if water is present and the reaction is heated, leading to the formation of 3-fluoro-4-methoxyphenol .

    • Identification: This impurity will show a characteristic phenolic -OH signal in the 1H NMR spectrum.

    • Removal: Similar to the hydroxybenzonitrile in Route 1, this can be removed by an aqueous base wash or by column chromatography.

Q7: I'm considering a fluorination reaction as an alternative. What are the potential pitfalls of a Balz-Schiemann reaction?

A7: The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate to introduce a fluorine atom, is a related but distinct reaction.[8][9][10][11][12] While it is a fluorination and not a cyanation, it shares the diazonium salt intermediate with the Sandmeyer reaction. Common side reactions include:

  • Incomplete Decomposition: The thermal decomposition may not go to completion, leaving unreacted diazonium salt.

  • Formation of Azo Compounds: Dimerization of the diazonium salt can lead to the formation of colored azo compounds.[12]

  • Safety Concerns: The thermal decomposition of diazonium tetrafluoroborates can be exothermic and potentially explosive, especially on a large scale.[8][12]

General Troubleshooting and Best Practices

  • Reagent Quality: Always use high-purity, anhydrous reagents and solvents.

  • Inert Atmosphere: When necessary, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

  • Temperature Control: Precise temperature control is critical, especially for thermally sensitive intermediates like diazonium salts.

  • Thorough Characterization: Use a combination of analytical techniques (TLC, NMR, LC-MS) to identify and quantify impurities. This will help in optimizing reaction conditions and developing effective purification strategies.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Fluoro-4-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high conversion rates for this critical synthetic intermediate. As a versatile building block, its purity and yield are paramount for the successful progression of complex custom synthesis projects in the pharmaceutical and specialty chemical industries.[1]

This document provides in-depth, experience-driven troubleshooting advice for the two most common synthetic pathways: the Sandmeyer reaction starting from 3-fluoro-4-methoxyaniline and nucleophilic aromatic substitution (SNAr) on a halogenated precursor. We will explore the causality behind common failures and provide validated protocols to enhance the success of your experiments.

Route 1: The Sandmeyer Reaction from 3-Fluoro-4-methoxyaniline

The Sandmeyer reaction is a powerful and widely used method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[2] It proceeds in two distinct, critical stages: diazotization and copper-catalyzed cyanation.[3] Success hinges on precise control over the conditions of each stage.

Frequently Asked Questions (FAQs): Sandmeyer Route

Q1: What is the most critical parameter in the diazotization of 3-fluoro-4-methoxyaniline? A1: Temperature control is, without question, the most critical factor. Aryl diazonium salts are notoriously unstable at elevated temperatures. The reaction should be maintained strictly between 0-5 °C to prevent premature decomposition of the diazonium intermediate, which would lead to the formation of phenolic byproducts and a significant reduction in yield.[4]

Q2: Why is a copper(I) salt necessary for the cyanation step? A2: The conversion of the aryl diazonium salt to the aryl nitrile is a radical-nucleophilic aromatic substitution (SRNAr) reaction.[5] Copper(I) acts as a catalyst, initiating the reaction by a single-electron transfer (SET) to the diazonium salt.[3][6] This generates an aryl radical with the loss of nitrogen gas (N₂), which then reacts with the copper(II) cyanide complex to form the desired benzonitrile and regenerate the Cu(I) catalyst.[6][7] Without the copper catalyst, this transformation does not proceed efficiently.

Q3: Can I use a copper(II) salt instead of copper(I) cyanide? A3: It is not recommended. The catalytic cycle of the Sandmeyer reaction specifically relies on the Cu(I)/Cu(II) redox couple.[6] Using a Cu(II) salt directly will not initiate the required single-electron transfer to the diazonium salt, resulting in little to no product formation.

Troubleshooting Guide: Sandmeyer Reaction

Problem: Low or no yield after the final work-up.

To diagnose the issue, it's essential to determine which of the two main steps failed. A simple workflow can help isolate the problem.

G start Low Final Yield of This compound check_diazotization Step 1: Investigate Diazotization start->check_diazotization check_cyanation Step 2: Investigate Cyanation start->check_cyanation sub_aniline Was the 3-fluoro-4-methoxyaniline pure? check_diazotization->sub_aniline temp_control Was temperature strictly maintained at 0-5°C? check_diazotization->temp_control nitrite_add Was NaNO₂ solution added slowly/dropwise? check_diazotization->nitrite_add immediate_use Was the diazonium salt solution used immediately? check_diazotization->immediate_use cu_quality Was the CuCN fresh and high purity? check_cyanation->cu_quality cu_workup Was the copper complex decomposed during work-up? check_cyanation->cu_workup reaction_temp Was the cyanation reaction gently heated after addition? check_cyanation->reaction_temp sol_sub Solution: Use high-purity starting material. sub_aniline->sol_sub No sol_temp Solution: Improve cooling; monitor internal temperature. temp_control->sol_temp No sol_nitrite Solution: Slow addition prevents localized heating and NO₂ buildup. nitrite_add->sol_nitrite No sol_immediate Solution: Prepare CuCN slurry first; use diazonium salt without delay. immediate_use->sol_immediate No sol_cu Solution: Use fresh, high-grade CuCN. Old CuCN can be oxidized. cu_quality->sol_cu No sol_workup Solution: Add FeCl₃/HCl or NaCN to break the complex and release product. cu_workup->sol_workup No sol_reaction_temp Solution: Gentle warming (e.g., 40-60°C) is often needed to drive the reaction. reaction_temp->sol_reaction_temp No

Caption: Catalytic cycle of the Sandmeyer cyanation step.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the displacement of a halide (commonly bromide) from a precursor like 2-fluoro-4-bromoanisole with a cyanide source, most often copper(I) cyanide. The reaction is driven by heat in a polar aprotic solvent.

Frequently Asked Questions (FAQs): SNAr Route

Q1: Why is a high temperature required for the SNAr cyanation? A1: The SNAr reaction to form a C-C bond with cyanide is often kinetically slow. High temperatures, frequently at reflux in solvents like DMF or NMP (150-200 °C), are necessary to overcome the activation energy for the substitution of the aryl bromide. [8][9] Q2: My reaction turns black and forms a tar-like residue. What is happening? A2: This is a common sign of decomposition, which can have several causes. The most likely culprit is the presence of water in your reaction solvent. [10]Polar aprotic solvents like DMF and NMP are notoriously hygroscopic. Water can react with the reagents at high temperatures, leading to side reactions and decomposition. The second cause could be excessive heat, pushing the reaction past product formation to polymerization or degradation.

Q3: Can I use NaCN or KCN instead of CuCN? A3: While possible in some SNAr reactions, using NaCN or KCN to displace a bromide is significantly more difficult than displacing an activated fluoride or chloride and generally gives poor results. CuCN is preferred as it facilitates the reaction, likely through a different mechanism than a simple Meisenheimer complex-based SNAr, and is the standard reagent for this type of transformation, often referred to as a Rosenmund-von Braun reaction. [11]

Troubleshooting Guide: SNAr Reaction

Problem: Low conversion of 2-fluoro-4-bromoanisole to product.

Low conversion in this high-temperature reaction is almost always due to suboptimal reaction conditions or reagent quality.

ParameterRecommended ConditionRationale & Troubleshooting Action
Solvent Purity Anhydrous DMF or NMPWater will quench the reaction and cause decomposition. Action: Use a fresh, sealed bottle of anhydrous solvent or distill the solvent over a suitable drying agent before use.
Temperature 150-180 °C (reflux)The reaction is kinetically slow and requires significant thermal energy. Action: Ensure the reaction is heated uniformly to the target temperature. Use a high-boiling solvent like NMP if DMF is insufficient.
Reaction Time 5-24 hoursThis is not a fast reaction. Action: Monitor the reaction by TLC or GC. If the reaction stalls, consider if reagents have degraded.
Reagent Quality High-purity CuCNOld or oxidized CuCN will be inactive. Action: Use a fresh bottle of copper(I) cyanide.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of reagents, especially the copper cyanide, at high temperatures. Action: Thoroughly degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.

G start Low Conversion in SNAr Reaction check_solvent Is the solvent (DMF/NMP) completely anhydrous? start->check_solvent check_temp Is the reaction temperature high enough (≥150°C)? check_solvent->check_temp Yes solution_solvent Action: Use freshly distilled or new anhydrous solvent. check_solvent->solution_solvent No check_time Has the reaction run for sufficient time (>5h)? check_temp->check_time Yes solution_temp Action: Increase temperature. Consider switching to NMP (BP 202°C). check_temp->solution_temp No check_reagents Are the starting material and CuCN of high purity? check_time->check_reagents Yes solution_time Action: Continue heating and monitor progress via TLC/GC. check_time->solution_time No solution_reagents Action: Use fresh CuCN and purify starting material if necessary. check_reagents->solution_reagents No success High Conversion Achieved check_reagents->success Yes solution_solvent->check_temp solution_temp->check_time solution_time->check_reagents solution_reagents->success

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic projects. The unique trifunctional nature of this molecule—featuring a nitrile, a fluorine, and a methoxy group—offers numerous reaction possibilities. However, its reactivity is exquisitely sensitive to the choice of solvent, a factor that is often the root cause of unexpected experimental outcomes.[1]

This guide provides in-depth, field-proven insights into navigating the complexities of solvent selection. It is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the success and reproducibility of your experiments.

Understanding the Molecule: Reactivity Hotspots

The reactivity of this compound is dictated by the electronic interplay of its three functional groups on the aromatic ring. Understanding these influences is the first step in predicting and controlling its behavior in different solvent environments.

  • Fluorine (at C3): Positioned meta to the powerful electron-withdrawing nitrile group, the fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

  • Nitrile (-CN at C1): This group strongly activates the ring for nucleophilic attack, primarily at the ortho and para positions. It can also undergo its own transformations, such as hydrolysis or reduction.[1]

  • Methoxy (-OCH₃ at C4): This electron-donating group modulates the ring's reactivity and can be a site for potential ether cleavage under harsh conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound, and what is the best general-purpose solvent for it?

A1: The most prevalent reaction is Nucleophilic Aromatic Substitution (SNAr), where the fluoride is displaced by a nucleophile. For this reaction, polar aprotic solvents are overwhelmingly the preferred choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective.[2][4] Their ability to solvate the cation of the nucleophile while leaving the anion relatively "bare" and highly reactive, and to stabilize the charged Meisenheimer intermediate, is crucial for accelerating the reaction.[3][5]

Q2: How does solvent polarity impact the rate of SNAr reactions on this substrate?

A2: Solvent polarity has a profound effect. The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.[3][5] Polar solvents, particularly aprotic ones, effectively stabilize this charged intermediate, thereby lowering the activation energy of the first, often rate-determining, step of the reaction.[6][7] In contrast, nonpolar solvents like toluene or THF will result in significantly slower reaction rates due to their inability to provide this stabilization.[8][9]

Q3: Can I use protic solvents like ethanol or water for SNAr reactions?

A3: While possible, it is generally not recommended. Protic solvents can form strong hydrogen bonds with anionic nucleophiles (e.g., amines, alkoxides), creating a solvent cage that reduces their nucleophilicity and slows down the reaction. Furthermore, if the reaction requires elevated temperatures, these solvents can participate in unwanted side reactions, such as solvolysis or hydrolysis of the nitrile group.

Q4: My starting material won't fully dissolve. What should I do?

A4: this compound is a solid with moderate solubility.[10] If you observe poor solubility in your chosen solvent at room temperature, gentle heating is typically sufficient to bring it into solution. However, ensure this is done under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture or oxygen, especially if strong bases are present. If heating is not an option or is ineffective, consider switching to a solvent with better solvating power, such as moving from THF to DMF or DMSO.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My SNAr reaction is slow, incomplete, or fails to proceed.
  • Scenario: You are attempting to displace the fluorine with an amine nucleophile in THF with K₂CO₃ as the base, but after 24 hours at 60°C, TLC analysis shows mostly unreacted starting material.

  • Root Cause Analysis: The primary culprit is the solvent choice. THF, while a common ether solvent, is not polar enough to adequately stabilize the Meisenheimer complex formed during the nucleophilic attack.[8][9] This results in a high activation energy barrier for the reaction. Additionally, K₂CO₃ is a relatively weak base with low solubility in THF, leading to inefficient deprotonation of the amine nucleophile.

  • Solution & Protocol: Switch to a polar aprotic solvent to accelerate the reaction. DMSO is an excellent choice.

    Revised Protocol:

    • To a flame-dried round-bottom flask under a Nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMSO (approx. 0.2 M concentration).

    • Add the amine nucleophile (1.2 eq).

    • Add a stronger, more soluble base such as Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq) portion-wise at room temperature.[11]

    • Stir the reaction at a slightly elevated temperature (e.g., 75-80 °C) and monitor progress by TLC or LC-MS.[11]

    • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as necessary.

Problem 2: I am observing significant formation of an unwanted amide or carboxylic acid byproduct.
  • Scenario: You are performing an SNAr reaction in DMF at 100°C. Your LC-MS analysis shows the desired product, but also a significant peak with a mass corresponding to the hydrolysis of the nitrile group.

  • Root Cause Analysis: The nitrile group is susceptible to hydrolysis, especially at elevated temperatures in the presence of water and either acid or base.[1] Commercial grades of DMF can contain residual water, and some bases can promote this side reaction.

  • Solution & Protocol: The key is to rigorously exclude water from the reaction system.

    Preventative Measures:

    • Use Anhydrous Solvents: Use freshly opened anhydrous grade DMF or DMSO from a sealed bottle. For maximum certainty, dry the solvent over activated molecular sieves (4Å) for at least 24 hours before use.

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried immediately before use. Dry solid reagents in a vacuum oven if their stability permits.

    • Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere of Nitrogen or Argon to prevent atmospheric moisture from entering the system.

    • Temperature Control: Avoid excessive temperatures if possible. Run test reactions at lower temperatures (e.g., 80°C vs. 100°C) to see if the side product formation is minimized while maintaining an acceptable reaction rate.

Problem 3: The reaction mixture turns dark brown or black, yielding a low recovery of intractable material.
  • Scenario: During a reaction with a potent nucleophile like sodium methoxide in DMSO at high temperature (>120°C), the mixture rapidly darkens, and workup yields a tar-like substance instead of the clean desired product.

  • Root Cause Analysis: This often indicates decomposition or polymerization pathways. Benzonitrile derivatives can undergo complex side reactions under harsh conditions (strong base, high temperature).[12] The combination of a highly activated aromatic ring and a strong nucleophile can lead to undesired pathways that outcompete the target SNAr reaction.

  • Solution & Protocol: The solution involves moderating the reaction conditions.

    Revised Approach:

    • Lower the Temperature: High temperatures are often the primary driver of decomposition. Determine the lowest effective temperature for your reaction by running a temperature screen (e.g., 60°C, 80°C, 100°C).

    • Use a Milder Base: If applicable, switch to a less aggressive base. For example, use K₂CO₃ instead of NaH or an alkoxide.

    • Control Reagent Addition: If the reaction is highly exothermic, add the nucleophile or base slowly at a lower temperature (e.g., 0°C) and then allow the mixture to warm gradually to the target reaction temperature. This prevents localized temperature spikes that can initiate decomposition.

    • Consider an Alternative Solvent: In rare cases, the solvent itself can contribute to decomposition. If problems persist in DMSO or DMF, consider a more stable, high-boiling point solvent like NMP or Diphenyl ether, though this is a less common solution.

Data & Visualization

Table 1: Influence of Solvent on Typical SNAr Reaction Outcomes
SolventClassDielectric Constant (ε)Typical Reaction RateCommon Issues
TolueneNonpolar2.4Very Slow / No ReactionPoor solubility; poor stabilization of intermediate.
THFPolar Aprotic (Ether)7.6SlowInadequate rate for many nucleophiles.
AcetonitrilePolar Aprotic37.5ModerateCan be reactive itself under certain conditions.
DMFPolar Aprotic36.7FastPotential for hydrolysis if wet; thermal stability limits.
DMSOPolar Aprotic46.7Very FastExcellent rate; can be difficult to remove during workup.
EthanolPolar Protic24.6Slow to ModerateSolvates/deactivates nucleophile; potential for solvolysis.
Diagrams

Diagram 1: SNAr Mechanism & Solvent Role

A visual representation of the two-step addition-elimination mechanism, highlighting the stabilization of the Meisenheimer complex by polar aprotic solvent molecules.

Caption: SNAr mechanism showing solvent stabilization.

Diagram 2: Solvent Selection Workflow

A decision tree to guide the user in selecting the optimal solvent based on the reaction type and desired outcome.

Solvent_Selection start Select Reaction Type snar Nucleophilic Aromatic Substitution (SNAr)? start->snar Yes nitrile_mod Nitrile Modification (e.g., Reduction, Hydrolysis)? start->nitrile_mod No polar_aprotic Choose Polar Aprotic: DMSO, DMF, NMP snar->polar_aprotic Need Fast Rate other_solvents Consider less polar / higher BP: Acetonitrile, Dioxane, Toluene (Expect slower rates) snar->other_solvents Side Reactions Occur (e.g., decomposition) hydrolysis Aqueous Acid/Base (e.g., H₂O/H₂SO₄ or H₂O/NaOH) nitrile_mod->hydrolysis Target: Carboxylic Acid reduction Anhydrous Ether/THF with LAH or H₂/Catalyst in EtOH/MeOH nitrile_mod->reduction Target: Amine check_anhydrous CRITICAL: Use Anhydrous Grade & Inert Atmosphere polar_aprotic->check_anhydrous

References

scale-up challenges for the production of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your process.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs, as well as in the agrochemical industry.[1] Its trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on an aromatic ring, offers multiple reaction sites for creating complex molecules.[2] The successful scale-up of its synthesis is crucial for meeting the demands of clinical and commercial production.[3]

This guide will focus on the most common synthetic routes and the challenges associated with them.

Troubleshooting Guide: Common Scale-Up Challenges

Section 1: Cyanation of 2-Fluoro-4-bromoanisole

This route is a common laboratory-scale method that can present challenges during scale-up. The reaction involves the displacement of a bromine atom with a cyanide group, typically using a copper(I) cyanide salt.[4]

Question 1: My reaction yield has significantly dropped upon scaling up the cyanation of 2-fluoro-4-bromoanisole. What are the likely causes and how can I mitigate them?

Answer: A drop in yield during scale-up is a frequent issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of the heterogeneous copper(I) cyanide. This results in localized "hot spots" and non-uniform reaction conditions.

    • Troubleshooting:

      • Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to maintain a good suspension of the copper(I) cyanide.

      • Consider a more gradual heating ramp to ensure uniform temperature distribution throughout the reaction mixture.

  • Solvent Purity: The presence of water in the dimethylformamide (DMF) solvent can lead to the formation of byproducts through the hydrolysis of the nitrile group to an amide or carboxylic acid.

    • Troubleshooting:

      • Use anhydrous DMF for the reaction.

      • Consider implementing a nitrogen blanket to prevent atmospheric moisture from entering the reactor.

  • Incomplete Reaction: The reaction time may need to be extended at a larger scale to ensure complete conversion.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. Do not rely solely on the time specified in a lab-scale procedure.

Question 2: I am observing the formation of a significant amount of dark, tar-like material in my reactor during the workup. What is causing this and how can I prevent it?

Answer: The formation of tar-like substances is often due to the decomposition of the copper-cyanide complex, especially in the presence of air and at elevated temperatures. The workup procedure, which often involves the addition of ferric chloride, can also contribute to this if not controlled properly.[4]

  • Troubleshooting:

    • Workup Conditions: Ensure that the reaction mixture is cooled to room temperature before initiating the workup. The addition of the ferric chloride solution should be done gradually with efficient cooling to manage any exotherm.

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction and workup to minimize oxidative side reactions.

    • Alternative Workup: Consider alternative workup procedures that use a milder oxidizing agent or a different method to break the copper-cyanide complex.

Section 2: Sandmeyer Reaction Route

The Sandmeyer reaction is a robust method for introducing a nitrile group and is often used in industrial settings.[5][6] It involves the diazotization of an aromatic amine (4-fluoro-3-methoxyaniline) followed by reaction with a copper(I) cyanide catalyst.[6]

Question 3: The diazotization of 4-fluoro-3-methoxyaniline is giving inconsistent results and appears to be unstable at a larger scale. How can I improve the safety and reproducibility of this step?

Answer: The instability of diazonium salts is a well-known safety concern, and precise control of reaction conditions is paramount during scale-up.[7]

  • Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is critical.

    • Troubleshooting:

      • Use a reactor with efficient cooling capabilities.

      • Add the sodium nitrite solution slowly and sub-surface to prevent localized temperature increases.

      • Monitor the internal temperature continuously with a calibrated probe.

  • Stoichiometry and Acid Concentration: The amount of acid and sodium nitrite must be carefully controlled. Excess nitrous acid can lead to side reactions and instability.

    • Troubleshooting:

      • Accurately charge all reagents.

      • Test for the presence of excess nitrous acid using starch-iodide paper and quench it if necessary (e.g., with sulfamic acid) before proceeding to the cyanation step.

Question 4: My Sandmeyer cyanation step is resulting in a low yield of this compound and the formation of a significant amount of a phenolic byproduct. What is happening?

Answer: The formation of a phenolic byproduct (3-fluoro-4-methoxyphenol) is a common side reaction in the Sandmeyer reaction, where the diazonium group is displaced by water instead of cyanide.

  • Troubleshooting:

    • Temperature of Cyanation: Ensure the temperature of the copper(I) cyanide solution is maintained at the optimal level before and during the addition of the diazonium salt solution. Premature decomposition of the diazonium salt can occur if the temperature is too high.

    • pH Control: The pH of the reaction mixture should be carefully controlled. A neutral or slightly acidic pH is generally preferred for the cyanation step.[6]

    • Catalyst Activity: The quality and activity of the copper(I) cyanide catalyst are crucial.

      • Ensure the catalyst is of high purity and has not been exposed to air or moisture for extended periods.

      • Consider preparing the catalyst fresh if you suspect it has degraded.

Section 3: Palladium-Catalyzed Cyanation

Modern palladium-catalyzed methods offer milder reaction conditions and can be more tolerant of various functional groups.[8][9] However, they come with their own set of scale-up challenges, particularly related to catalyst activity and cost.

Question 5: The palladium-catalyzed cyanation of 3-Fluoro-4-chloroanisole is sluggish and requires high catalyst loading, making it expensive for large-scale production. How can I optimize this reaction?

Answer: High catalyst loading is a significant barrier to the industrial application of palladium-catalyzed reactions. Optimization is key to making this route economically viable.

  • Ligand Selection: The choice of ligand is critical for catalyst stability and activity.

    • Troubleshooting:

      • Screen a variety of phosphine ligands to find one that provides the best balance of reactivity and stability for your specific substrate.

      • The use of bulky, electron-rich phosphine ligands can often improve catalytic turnover.

  • Cyanide Source: The cyanide source can impact the reaction rate and catalyst stability.

    • Troubleshooting:

      • While zinc cyanide is commonly used, consider exploring other sources like potassium ferrocyanide, which can be less toxic and more stable.[10]

  • Reaction Conditions:

    • Troubleshooting:

      • Optimize the solvent system, temperature, and reaction time. Aqueous solvent mixtures can sometimes enhance reactivity.[8]

      • Ensure rigorous exclusion of oxygen, as it can deactivate the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards associated with the production of this compound?

A1: The primary hazards depend on the synthetic route chosen:

  • Toxicity: this compound itself is toxic if swallowed.[11] Cyanide sources such as copper(I) cyanide and zinc cyanide are highly toxic and must be handled with extreme care in a well-ventilated area.

  • Diazonium Salt Instability: As mentioned, diazonium salts are potentially explosive and require strict temperature control.[7]

  • Reagent Hazards: Many of the reagents used, such as strong acids and flammable solvents, have their own specific hazards that must be addressed through proper personal protective equipment (PPE) and engineering controls.

Q2: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A2:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for monitoring the disappearance of starting materials and the formation of the product.

  • Purity Assessment: The purity of the final this compound product is typically determined by GC or HPLC. The identity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: What are the common impurities I should look for in my final product?

A3: Common impurities will depend on the synthetic route:

  • From Cyanation of Bromo-precursor: Unreacted 2-fluoro-4-bromoanisole and the corresponding amide or carboxylic acid from nitrile hydrolysis.

  • From Sandmeyer Reaction: Unreacted 4-fluoro-3-methoxyaniline and the phenolic byproduct (3-fluoro-4-methoxyphenol).

  • General: Residual solvents and byproducts from side reactions.

Q4: What are the most effective methods for purifying this compound at a large scale?

A4:

  • Recrystallization: If the crude product is a solid and has relatively high purity, recrystallization is often the most efficient and scalable purification method.[4] A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation: Given its boiling point of 98 °C at 1.5 mmHg, vacuum distillation could be a viable purification method, especially for removing non-volatile impurities.[1]

  • Column Chromatography: While effective at the lab scale, silica gel column chromatography is generally less practical and more expensive for large-scale production.[4][12] It is typically reserved for high-value products or when other methods fail.

Visualizing the Synthetic Pathways

Key Synthetic Routes to this compound

Synthetic_Routes cluster_0 Route 1: Cyanation cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: Palladium-Catalyzed Cyanation A 2-Fluoro-4-bromoanisole B This compound A->B CuCN, DMF Reflux C 4-Fluoro-3-methoxyaniline D Diazonium Salt C->D NaNO2, H+ E This compound D->E CuCN F Aryl Halide/Triflate (e.g., 3-Fluoro-4-chloroanisole) G This compound F->G Pd Catalyst, Ligand Cyanide Source Troubleshooting_Yield_Loss start Low Yield at Scale q1 Check Mass/Heat Transfer start->q1 sol1 Optimize Agitation & Heating Profile q1->sol1 Yes q2 Analyze for Side Products q1->q2 No sol2 Use Anhydrous Solvents Inert Atmosphere q2->sol2 Yes q3 Confirm Reaction Completion q2->q3 No sol3 Extend Reaction Time Based on In-Process Controls q3->sol3 Yes

References

analytical methods for detecting impurities in 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analytical Methods for Impurity Profiling of 3-Fluoro-4-methoxybenzonitrile

Introduction: The Critical Role of Impurity Analysis

Welcome to the technical support guide for the analytical characterization of this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final drug product. Even trace-level impurities can have significant biological effects or impact the stability and manufacturing process of the Active Pharmaceutical Ingredient (API).

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods used to detect, identify, and quantify impurities, structured in a practical question-and-answer format to directly address challenges encountered during analysis. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) on impurities in new drug substances and Q2(R1) on the validation of analytical procedures.[1][2]

The following sections will delve into the most effective analytical techniques, offering step-by-step protocols and troubleshooting advice to ensure your methods are robust, reliable, and suitable for their intended purpose.[3][4]

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the likely process-related impurities in this compound?

Answer: Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the nucleophilic substitution of a difluoro-precursor. For instance, reacting 3,4-difluorobenzonitrile with sodium methoxide.[5]

Based on this, potential impurities include:

  • Starting Materials: Unreacted 3,4-difluorobenzonitrile.

  • Regioisomers: 4-Fluoro-3-methoxybenzonitrile, formed if the methoxy group attacks the alternative position. This is a critical impurity to resolve and monitor.

  • Related Substances: Impurities from the starting materials themselves or by-products from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMSO, Methanol).[2]

Q2: Which analytical technique is the primary choice for impurity profiling of this compound?

Answer: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the gold standard for analyzing non-volatile organic impurities in pharmaceutical substances like this compound.[6][7][8] Its wide applicability, robustness, and the ability to couple it with various detectors (especially UV and Mass Spectrometry) make it ideal for separating and quantifying trace-level impurities.[7][9] For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred method.[7][8]

High-Performance Liquid Chromatography (HPLC): Troubleshooting & Protocols

HPLC is the workhorse for purity analysis. However, its performance is sensitive to a variety of factors. This section addresses common problems encountered when analyzing aromatic nitriles.

HPLC Troubleshooting Guide
Problem Question & Answer
Peak Tailing Q: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it? A: Peak tailing for this type of compound is often caused by secondary interactions between the basic nitrile group and acidic, ionized silanol groups (Si-O⁻) on the surface of standard silica-based columns.[10] To mitigate this: 1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid). This protonates the silanol groups (Si-OH), minimizing the unwanted interaction. 2. Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a C18 column designed for polar compounds or for use at low pH). 3. Check for Column Overload: Injecting too much sample can cause peak asymmetry. Try diluting your sample or reducing the injection volume.[10]
Poor Resolution Q: I can't separate the main peak from a closely eluting impurity, possibly the regioisomer. What should I do? A: Improving resolution requires optimizing selectivity. 1. Modify the Organic Solvent: Change the organic component of your mobile phase (e.g., from acetonitrile to methanol, or use a mixture). Methanol often provides different selectivity for aromatic compounds. 2. Adjust the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent percentage per minute). This gives more time for closely eluting peaks to separate. 3. Change Column Chemistry: If mobile phase changes are insufficient, try a different stationary phase. A phenyl-hexyl or a biphenyl column can offer unique pi-pi interactions with the aromatic rings, potentially resolving the isomers.
Retention Time Drift Q: My retention times are shifting from one injection to the next. What's wrong? A: Inconsistent retention times point to a lack of system stability.[11][12] 1. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time in your method.[12] 2. Mobile Phase Preparation: If your mobile phase is prepared by the HPLC mixer, ensure the proportioning valves are working correctly. Hand-mixing the mobile phase can rule this out. Also, ensure the mobile phase is fresh and properly degassed.[13] 3. Temperature Control: Use a thermostatted column oven. Fluctuations in ambient temperature can cause significant shifts in retention.[11][12] 4. Pump Performance: Check for leaks in the pump or fittings. Unstable pressure can indicate worn pump seals or trapped air bubbles.[11][13]
Baseline Noise/Drift Q: I'm seeing a noisy or drifting baseline, which is affecting my ability to integrate small impurity peaks. What are the common causes? A: A stable baseline is critical for trace analysis.[14] 1. Solvent Contamination: Use only high-purity, HPLC-grade solvents. Water is a common contaminant in reversed-phase solvents that can cause issues.[13] 2. Detector Issues: A dirty flow cell or a failing lamp can cause noise. Flush the flow cell and check the lamp energy.[12] 3. Incomplete Mixing: If using a gradient with solvents of different UV absorbance (especially at low wavelengths), you may see a drifting baseline. Ensure proper mixing. 4. Column Bleed: At high temperatures or extreme pH, the stationary phase can degrade and "bleed" from the column, causing a rising baseline.

Diagram: Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed for This compound check_overload Is the peak shape better with a 10x diluted sample? start->check_overload check_pH Is the mobile phase pH between 2.5 and 3.5? check_overload->check_pH No solution_overload Issue is Column Overload. Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes solution_pH Issue is Silanol Interaction. Adjust mobile phase pH to 2.5-3.0 using acid. check_pH->solution_pH No solution_column Column chemistry is the issue. Switch to a modern column (e.g., high-purity, end-capped). check_column->solution_column No end Problem Resolved check_column->end Yes solution_overload->end solution_pH->end solution_column->end

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated according to ICH Q2(R1) guidelines for its specific intended use.[1][3]

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 100 x 4.6 mm, 2.7 µm (or similar high-efficiency column).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-22 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or use PDA to monitor multiple wavelengths).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS FAQs

Q: When should I use GC-MS instead of HPLC for this compound analysis? A: GC-MS is the ideal technique for identifying and quantifying volatile or semi-volatile impurities that are difficult to analyze by HPLC.[15] This primarily includes:

  • Residual Solvents: From the manufacturing process.

  • Volatile Starting Materials: Such as low-boiling-point precursors or reagents.

  • Certain By-products: Small, volatile molecules that may form during synthesis.

Q: How can the mass spectrum help identify an unknown impurity? A: The mass spectrometer fragments molecules in a reproducible way, creating a chemical fingerprint. For halogenated aromatic compounds, the spectrum provides key information.[16][17][18] You can identify the molecular ion peak (M+) to determine the molecular weight. The fragmentation pattern can reveal the structure of the molecule. For impurities containing chlorine or bromine, the characteristic isotopic patterns (e.g., a ~3:1 ratio for the M+ and M+2 peaks for chlorine) are definitive identifiers.[19][20]

Table: Typical GC-MS Parameters
ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), then ramp 15 °C/min to 300 °C (hold 5 min)A general-purpose program to separate compounds with a range of boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable spectra.
Mass Range 40 - 450 amuCovers the expected mass range of the parent compound and potential impurities.

Structural Elucidation with NMR and MS

When an unknown impurity is detected above the identification threshold (as defined by ICH Q3A), its structure must be elucidated.[2] This typically involves a combination of techniques.

Workflow: From Detection to Identification

Caption: A typical workflow for identifying an unknown pharmaceutical impurity.

NMR Spectroscopy in Impurity Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unequivocally determining the chemical structure of an unknown compound.[21][22][23] While mass spectrometry provides the molecular weight and formula, NMR reveals the precise connectivity and spatial arrangement of atoms.

Q: I've isolated an impurity. What NMR experiments should I run? A: A standard suite of experiments is required for full characterization:

  • 1H NMR: Shows the number of different types of protons and their neighboring environments.

  • 13C NMR: Shows the number of different types of carbons.

  • 2D COSY: Reveals which protons are coupled (i.e., adjacent) to each other.

  • 2D HSQC: Correlates protons directly to the carbons they are attached to.

  • 2D HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton.

For this compound, the presence of fluorine allows for 19F NMR, and proton-fluorine couplings in the 1H NMR spectrum can provide valuable information about the position of the fluorine atom in an unknown impurity.[22]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular compounds is paramount. 3-Fluoro-4-methoxybenzonitrile, a substituted aromatic nitrile, presents a valuable scaffold in medicinal chemistry and materials development. Its unique electronic properties, stemming from the interplay of the fluoro, methoxy, and nitrile functional groups, make it a versatile building block for novel molecular architectures. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and characterization.

Due to the limited availability of direct experimental spectra for this compound in public databases at the time of this writing, this guide will leverage data from its close structural isomer, 4-Fluoro-3-methoxybenzonitrile, for comparative analysis. This approach, combined with foundational principles of spectroscopy, will provide a robust predictive model for the spectral features of the target molecule.

The Significance of Spectroscopic Analysis

FTIR and mass spectrometry are cornerstone analytical techniques in modern chemistry. FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. Each bond within a molecule vibrates at a characteristic frequency, and absorption of infrared radiation at these frequencies gives rise to a distinct spectral pattern.

Mass spectrometry, on the other hand, provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns upon ionization. Together, these techniques offer a powerful and complementary approach to structural confirmation.

An Overview of this compound

PropertyValueSource
Molecular Formula C₈H₆FNO--INVALID-LINK--
Molecular Weight 151.14 g/mol --INVALID-LINK--
CAS Number 331-62-4--INVALID-LINK--
Structure A benzene ring substituted with a fluorine atom at position 3, a methoxy group at position 4, and a nitrile group at position 1.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is expected to be rich with information, showcasing the characteristic absorptions of its constituent functional groups. Below is a predictive analysis based on established correlation tables and comparison with the known spectrum of its isomer, 4-Fluoro-3-methoxybenzonitrile.[1]

Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3100-3000Aromatic C-HStretchingMedium to Weak
~2950-2850Aliphatic C-H (in -OCH₃)StretchingMedium
~2230-2220Nitrile (C≡N)StretchingStrong
~1610-1580Aromatic C=CStretchingMedium to Strong
~1510-1480Aromatic C=CStretchingMedium to Strong
~1270-1230Aryl-O (in -OCH₃)Asymmetric StretchingStrong
~1100-1000C-FStretchingStrong
~1050-1010Aryl-O (in -OCH₃)Symmetric StretchingMedium
~900-675Aromatic C-HOut-of-plane BendingStrong

Interpretation of Key FTIR Peaks:

  • Nitrile (C≡N) Stretch: The most characteristic peak in the spectrum will be the strong, sharp absorption band around 2225 cm⁻¹. The position of this band is relatively insensitive to the substitution pattern on the benzene ring.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

  • Aliphatic C-H Stretch: The methoxy group will give rise to medium-intensity C-H stretching bands in the 2950-2850 cm⁻¹ region.

  • Aromatic C=C Stretches: The benzene ring will exhibit a series of characteristic absorptions in the 1610-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.

  • Aryl Ether (C-O) and C-F Stretches: Strong absorption bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching of the methoxy group and the C-F stretching vibration. These bands may overlap, creating a complex pattern in this "fingerprint" region of the spectrum.

  • Aromatic C-H Bending: The substitution pattern on the benzene ring will influence the positions of the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, providing further structural information.

Experimental Protocol for FTIR Analysis:

A standard protocol for acquiring the FTIR spectrum of a solid sample like this compound would involve the KBr pellet method or Attenuated Total Reflectance (ATR).

FTIR Experimental Workflow using the KBr Pellet Method.

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry of this compound is expected to yield a prominent molecular ion peak and a series of characteristic fragment ions. The fragmentation pattern will be governed by the relative stabilities of the resulting cations and neutral losses.

Predicted Mass Spectrometry Data for this compound

m/zIonFragmentation PathwayExpected Relative Abundance
151[M]⁺Molecular IonHigh
136[M - CH₃]⁺Loss of a methyl radical from the methoxy groupHigh
122[M - CHO]⁺Loss of a formyl radicalModerate
108[M - CH₃ - CO]⁺Loss of a methyl radical followed by loss of carbon monoxideModerate
93[M - CH₃ - CO - F]⁺Subsequent loss of a fluorine atomLow
75[C₆H₄F]⁺Cleavage of the methoxy and nitrile groupsModerate

Interpretation of Key Mass Spectral Fragments:

  • Molecular Ion (m/z 151): A strong molecular ion peak is expected due to the stability of the aromatic ring.

  • Loss of a Methyl Radical (m/z 136): A very common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

  • Loss of a Formyl Radical (m/z 122): The loss of a formyl radical (•CHO) is another characteristic fragmentation of anisole-type compounds.

  • Further Fragmentations: Subsequent losses of carbon monoxide (CO) and fluorine (F) from the initial fragments can also be anticipated, leading to a series of lower mass-to-charge ratio ions.

Experimental Protocol for Mass Spectrometry Analysis:

A typical workflow for analyzing a solid sample like this compound by GC-MS with electron ionization is outlined below.

GC-MS Experimental Workflow with Electron Ionization.

Comparative Analysis with Isomeric Compounds

The differentiation between this compound and its isomers, such as 4-Fluoro-3-methoxybenzonitrile, can be challenging but is achievable through careful spectroscopic analysis. While the mass spectra of these isomers are likely to be very similar due to the formation of common fragment ions, their FTIR spectra, particularly in the fingerprint region (1500-500 cm⁻¹), should exhibit subtle but distinct differences in the positions and intensities of the C-H out-of-plane bending and C-F/C-O stretching vibrations. These differences arise from the distinct patterns of substitution on the aromatic ring.

Conclusion

References

A Comparative Analysis of Reactivity: 3-Fluoro-4-methoxybenzonitrile vs. 3,4-difluorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of available building blocks, substituted benzonitriles are of particular interest due to the versatile chemistry of the nitrile group and the influence of substituents on the reactivity of the aromatic core. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct benzonitrile derivatives: 3-Fluoro-4-methoxybenzonitrile and 3,4-difluorobenzonitrile. The focus of this analysis will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical transformation in the synthesis of complex organic molecules.

Understanding the Arena: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic systems.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount to the reaction's success and is significantly influenced by the electronic properties of the substituents on the aromatic ring.[4]

For a successful SNAr reaction, two key features are generally required on the aromatic substrate:

  • The presence of a good leaving group, typically a halide.

  • The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3][5] These EWGs are crucial for stabilizing the negative charge that develops in the Meisenheimer complex through resonance and/or inductive effects.

In both this compound and 3,4-difluorobenzonitrile, the nitrile (-CN) group at C1 is a potent electron-withdrawing group, activating the ring for nucleophilic attack. The leaving group in SNAr reactions involving these molecules is typically one of the fluorine atoms. A noteworthy aspect of SNAr chemistry is that fluoride is an excellent leaving group, a contrast to SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.[3][6]

A Tale of Two Substituents: Electronic Effects on Reactivity

The primary difference in the reactivity of this compound and 3,4-difluorobenzonitrile lies in the electronic nature of the substituent at the C4 position: a methoxy group (-OCH3) versus a fluorine atom (-F). Both molecules have a fluorine atom at C3. In a typical SNAr reaction with a nucleophile, the substitution will occur at the C4 position, para to the strongly electron-withdrawing nitrile group.

3,4-Difluorobenzonitrile: A Highly Activated System

In 3,4-difluorobenzonitrile, both fluorine atoms are electron-withdrawing through the inductive effect. The fluorine at C4, being para to the nitrile group, strongly activates this position for nucleophilic attack. The electron-withdrawing nature of both the nitrile group and the fluorine at C3 further enhances the electrophilicity of the C4 position. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is effectively stabilized by the resonance delocalization into the nitrile group and the inductive withdrawal of the fluorine at C3. This makes 3,4-difluorobenzonitrile a highly reactive substrate for SNAr reactions at the C4 position.[7][8]

This compound: A Modulated Reactivity Profile

The case of this compound is more nuanced. The methoxy group at C4 exhibits a dual electronic nature. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but more significantly, it is a strong electron-donating group through resonance (a +R effect). This resonance donation involves the lone pairs on the oxygen atom participating in the π-system of the benzene ring.

When a nucleophile attacks the C3 position (the only available fluorine for substitution), the methoxy group is para to the site of attack. Its electron-donating resonance effect will destabilize the negatively charged Meisenheimer complex. Conversely, if we consider a hypothetical attack at C4 (displacing the methoxy group), the fluorine at C3 would be meta and its stabilizing inductive effect would be weaker. However, the more likely scenario in SNAr is the displacement of the fluoride.

The electron-donating nature of the methoxy group deactivates the ring towards nucleophilic attack compared to a fluorine atom at the same position.[9] Therefore, this compound is expected to be significantly less reactive than 3,4-difluorobenzonitrile in SNAr reactions.

Comparative Reactivity Summary

FeatureThis compound3,4-difluorobenzonitrile
Activating Group Nitrile (-CN) at C1Nitrile (-CN) at C1
Leaving Group Fluorine at C3Fluorine at C4
Key Substituent Methoxy (-OCH3) at C4Fluorine (-F) at C4
Electronic Effect of Key Substituent Strong resonance electron-donating (+R), weak inductive electron-withdrawing (-I)Strong inductive electron-withdrawing (-I), weak resonance electron-donating (+R)
Effect on Meisenheimer Complex Destabilizing due to resonance donationStabilizing due to strong inductive withdrawal
Predicted Reactivity in SNAr LowerHigher

Visualizing the Reaction Pathways

The following diagrams illustrate the SNAr mechanism for both compounds, highlighting the key intermediates and electronic effects.

G S(N)Ar Mechanism for 3,4-Difluorobenzonitrile cluster_0 Reactants cluster_1 Meisenheimer Complex (Stabilized) cluster_2 Products Reactant 3,4-Difluorobenzonitrile + Nu⁻ Intermediate [Intermediate]⁻ (Charge stabilized by -CN and -F) Reactant->Intermediate Nucleophilic Attack (Rate-determining) Product 4-Nu-3-fluorobenzonitrile + F⁻ Intermediate->Product Elimination of F⁻

Caption: SNAr pathway for 3,4-difluorobenzonitrile.

G S(N)Ar Mechanism for this compound cluster_0 Reactants cluster_1 Meisenheimer Complex (Destabilized) cluster_2 Products Reactant This compound + Nu⁻ Intermediate [Intermediate]⁻ (Charge destabilized by -OCH₃) Reactant->Intermediate Nucleophilic Attack (Slower) Product 3-Nu-4-methoxybenzonitrile + F⁻ Intermediate->Product Elimination of F⁻

Caption: SNAr pathway for this compound.

Experimental Protocol: A Competitive Reactivity Study

To empirically validate the predicted difference in reactivity, a competitive experiment can be designed. This protocol outlines a method to react an equimolar mixture of the two benzonitrile derivatives with a limiting amount of a common nucleophile.

Objective: To qualitatively and quantitatively assess the relative reactivity of this compound and 3,4-difluorobenzonitrile towards a nucleophile.

Materials:

  • This compound

  • 3,4-difluorobenzonitrile

  • Pyrrolidine (or other suitable nucleophile)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-difluorobenzonitrile (1.0 mmol), this compound (1.0 mmol), potassium carbonate (2.5 mmol), and the internal standard (0.5 mmol).

  • Add anhydrous DMSO (10 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add pyrrolidine (0.8 mmol, limiting reagent) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot by diluting with diethyl ether and washing with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and analyze by GC-MS.

  • After the final time point, cool the reaction mixture to room temperature, pour it into water, and extract with diethyl ether.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analyze the final product mixture by 1H NMR and GC-MS to determine the ratio of the two substitution products.

Expected Outcome:

The analysis of the reaction mixture is expected to show a significantly higher conversion of 3,4-difluorobenzonitrile to its corresponding pyrrolidine adduct compared to the conversion of this compound. This would provide experimental evidence for the higher reactivity of 3,4-difluorobenzonitrile in SNAr reactions.

Conclusion

The reactivity of substituted benzonitriles in nucleophilic aromatic substitution is a direct consequence of the electronic interplay between the substituents on the aromatic ring. 3,4-Difluorobenzonitrile is primed for rapid SNAr at the C4 position due to the cumulative electron-withdrawing effects of the nitrile group and the two fluorine atoms, which stabilize the key Meisenheimer intermediate. In contrast, this compound is a less reactive substrate. The powerful electron-donating resonance effect of the methoxy group at C4 counteracts the activating effect of the nitrile group, leading to a destabilization of the anionic intermediate and a slower reaction rate. For synthetic chemists, this differential reactivity is a valuable tool, allowing for selective functionalization and the strategic design of reaction pathways in the synthesis of novel compounds.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 3-Fluoro-4-methoxybenzonitrile has emerged as a privileged starting material, a versatile building block prized for its unique combination of chemical features that facilitate the synthesis of a wide array of biologically active derivatives.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, the methoxy group modulates electronic properties, and the strategically positioned nitrile group serves as a versatile chemical handle for extensive synthetic transformations.[2]

This guide offers a comparative analysis of the biological activities of key compound classes derived from this scaffold. We will delve into their mechanisms of action, compare their performance using quantitative experimental data, and provide detailed protocols for core assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their discovery programs.

The this compound Scaffold: A Foundation for Potent Kinase Inhibitors

The primary and most impactful application of the this compound scaffold has been in the development of potent tyrosine kinase inhibitors (TKIs).[1] Tyrosine kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making TKIs a cornerstone of targeted cancer therapy.[3][4][5]

A preeminent example is the synthesis of Crizotinib, a multi-targeted TKI approved for the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[4][6] Crizotinib is a potent inhibitor of both Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (c-Met) receptor.[4][7][8] The synthesis of Crizotinib and related analogs frequently utilizes intermediates derived from this compound, highlighting the scaffold's importance in this therapeutic class.[9][10][11]

Mechanism of Action: Dual ALK/c-Met Inhibition

Oncogenic fusion proteins, such as EML4-ALK in NSCLC, lead to constitutive activation of the ALK kinase domain.[3][12][13] This triggers a cascade of downstream signaling through pathways like RAS/MEK/ERK and JAK/STAT, promoting uncontrolled cell proliferation and survival.[3] Similarly, overexpression or mutation of the c-Met receptor can drive tumor growth and metastasis.[14][15]

Crizotinib and its analogs, derived from the this compound scaffold, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of ALK and c-Met, preventing the phosphorylation of downstream substrates and effectively shutting down these oncogenic signaling pathways.[4][7]

Signaling Pathway Diagram: ALK/c-Met Inhibition

ALK_MET_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways cluster_outcome ALK ALK Fusion Protein RAS_MAPK RAS/MEK/ERK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT cMET c-Met Receptor cMET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT Crizotinib Crizotinib (Scaffold Derivative) Crizotinib->ALK Inhibits Crizotinib->cMET Inhibits Apoptosis Apoptosis Crizotinib->Apoptosis Promotes Proliferation Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of ALK and c-Met pathways by Crizotinib.

Comparative Performance of Kinase Inhibitors

The true utility of a scaffold is demonstrated by the potency and selectivity of its derivatives. By modifying the core structure derived from this compound, researchers have developed multiple generations of ALK inhibitors with varying activity profiles.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Key Features & References
1st Gen: Crizotinib ALK, c-Met, ROS1ALK: ~20-30The first approved ALK inhibitor, serving as a benchmark.[4][7][13]
2nd Gen: Alectinib ALK (including some resistant mutants)ALK: ~1.9Higher potency and activity against common crizotinib-resistance mutations.[3][13]
3rd Gen: Lorlatinib ALK, ROS1 (broad range of resistant mutants)ALK: ~0.7-1.1Brain-penetrant; designed to overcome extensive resistance.[7]
BRAF V600E Inhibitor BRAFV600E100 (Compound 5r)Pyrazole derivative showing potent activity against a different kinase family.[16]
Dual EGFR/c-Met Inhibitor EGFRL858R, c-MetEGFR: 68.1, c-Met: 0.26 (Compound TS-41)Quinazoline derivative designed to combat EGFR-TKI resistance via c-Met.[17]

Note: IC₅₀ values are approximate and can vary based on assay conditions. The table illustrates the evolution of potency and specificity.

Supporting Experimental Data: Kinase Activity Assay Protocol

To quantitatively compare the inhibitory potential of different compounds, a robust and reproducible assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and powerful method.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Generic)

This protocol outlines a self-validating system for determining the inhibitory constant (Kᵢ) of a compound against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase-Antibody Solution: Dilute the target kinase (e.g., ALK, c-Met) and a terbium-labeled anti-tag antibody (e.g., anti-GST) in the kinase buffer to a 2X final concentration.

    • Tracer Solution: Dilute a fluorescently-labeled, ATP-competitive kinase tracer (e.g., Alexa Fluor™ 647-labeled) in the kinase buffer to a 2X final concentration.

    • Test Compound Dilution: Perform a serial dilution of the test compounds (derived from this compound) in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (buffer only) and "no kinase" (negative control) wells.

    • Add 5 µL of the 2X Kinase-Antibody solution to all wells.

    • Add 10 µL of the 2X Tracer solution to all wells. The final volume is 20 µL.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader (e.g., Tecan Spark®, BMG PHERAstar®).

    • Excite at 340 nm and record emission at two wavelengths: 665 nm (tracer emission) and 615 nm (terbium reference emission).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control (high FRET, 0% inhibition) and the "no kinase" control (low FRET, 100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Workflow Diagram: TR-FRET Kinase Binding Assay

TR_FRET_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (384-well) Compound Serial Dilution of Test Compound Add_Cmpd Add 5µL of 4X Compound Compound->Add_Cmpd Kinase Prepare 2X Kinase- Antibody Solution Add_Kinase Add 5µL of 2X Kinase-Ab Kinase->Add_Kinase Tracer Prepare 2X Tracer Solution Add_Tracer Add 10µL of 2X Tracer Tracer->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate 3. Incubate 60 min @ RT Add_Tracer->Incubate Read 4. Read Plate (TR-FRET Reader) Incubate->Read Analyze 5. Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Beyond Kinase Inhibition: Exploring Other Biological Activities

While kinase inhibition is the most prominent activity, the versatility of the this compound scaffold allows for the synthesis of compounds with other biological effects, such as antibacterial properties.[1] Pyrazole derivatives, which can be synthesized from this scaffold, have shown a broad spectrum of biological activities, including antibacterial and anticancer effects.[18][19][20]

For instance, certain novel pyrazole derivatives have demonstrated potency against both gram-positive and gram-negative bacteria.[18] This highlights the potential to develop new classes of antibiotics from this versatile starting material, an area of critical unmet medical need.

Structure-Activity Relationship (SAR) Insights

The power of the this compound scaffold lies in the predictable impact of chemical modifications on biological activity.

  • Fluorine at Position 3: This substitution is critical. It often enhances binding affinity through favorable interactions in the target protein's active site and can block metabolic degradation, improving the compound's pharmacokinetic profile.[2][21]

  • Methoxy at Position 4: The methoxy group is an electron-donating group that can be crucial for establishing key hydrogen bonds or other interactions within the binding pocket. Its position directs further chemical modifications.

  • Nitrile Group: This group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions to build complex heterocyclic systems like pyrazoles, which are common in kinase inhibitors.[2]

Diagram: Key SAR Modification Points

SAR_Diagram scaffold F_node Fluorine: - Enhances binding - Improves metabolic stability F_node:e->scaffold MeO_node Methoxy Group: - Modulates electronics - Directs synthesis MeO_node:e->scaffold CN_node Nitrile Group: - Versatile handle for  heterocycle formation  (e.g., pyrazoles) CN_node:w->scaffold Ring_node Aromatic Ring: - Core scaffold for attaching  various R-groups to  explore binding pocket Ring_node:w->scaffold

Caption: Structure-Activity Relationship (SAR) hotspots.

Conclusion and Future Directions

This compound is a validated and highly valuable scaffold, particularly for the development of targeted cancer therapeutics like kinase inhibitors. The commercial success of Crizotinib provides a powerful testament to its utility. Comparative analysis of its derivatives reveals a clear path of rational drug design, leading to next-generation inhibitors with improved potency and the ability to overcome clinical resistance.

Future research should continue to explore the synthetic versatility of the nitrile group to create novel heterocyclic systems. This could lead to inhibitors of new kinase targets or compounds with entirely different mechanisms of action, such as microtubule-destabilizing agents or novel antibacterial compounds. The foundational chemical attributes of this compound ensure that it will remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future.

References

A Comparative Guide to the Structural Confirmation of 3-Fluoro-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Differentiation

The precise arrangement of substituents on the benzonitrile scaffold is critical to the molecule's biological activity and material properties. In the case of 3-fluoro-4-methoxybenzonitrile, isomeric impurities, such as 4-fluoro-3-methoxybenzonitrile, can possess significantly different characteristics. Therefore, employing a suite of orthogonal analytical techniques is not merely good practice but a scientific necessity for unequivocal structural assignment. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive NMR handle.[1][2][3]

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, the aromatic protons and the methoxy protons will give rise to distinct signals. The key to differentiating it from its isomers lies in the coupling patterns of the aromatic protons with each other and with the fluorine atom.

¹³C NMR Spectroscopy

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is exceptionally useful due to its 100% natural abundance and high sensitivity.[2][3] The chemical shift of the fluorine atom is highly dependent on its electronic environment, providing a direct probe of its position on the aromatic ring. Furthermore, coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides crucial connectivity information.

Comparative NMR Data for Benzonitrile Derivatives:

Technique This compound Alternative Isomer (e.g., 4-Fluoro-3-methoxybenzonitrile) Rationale for Differentiation
¹H NMR Complex splitting pattern for aromatic protons due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings.Different splitting pattern and chemical shifts for aromatic protons.The unique coupling constants and chemical shifts are fingerprints of the substitution pattern.
¹³C NMR Characteristic chemical shifts and C-F coupling constants for each carbon.Distinct chemical shifts and C-F coupling constants.The magnitude of the C-F coupling constant is dependent on the number of bonds separating the atoms.
¹⁹F NMR Single resonance with a specific chemical shift.Single resonance at a different chemical shift.The fluorine chemical shift is highly sensitive to the electronic environment created by the adjacent substituents.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): For complex spectra or definitive assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Workflow for NMR-Based Structural Confirmation:

G cluster_0 NMR Analysis Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D ¹H, ¹³C, and ¹⁹F NMR Spectra A->B C Analyze Chemical Shifts, Integrals, and Coupling Constants B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) if needed C->D Ambiguity? E Correlate Spectroscopic Data with Proposed Structure C->E D->E F Confirm Structure E->F

Caption: Workflow for structural confirmation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[4][5] For this compound, key absorptions will be observed for the nitrile (C≡N), C-O, C-F, and aromatic C-H and C=C bonds.

While IR is excellent for confirming the presence of these functional groups, it is less powerful than NMR for differentiating isomers. The vibrational frequencies of a particular functional group can be subtly influenced by the substitution pattern on the aromatic ring, but these differences are often too small for unambiguous assignment without authentic reference spectra.

Characteristic IR Absorptions for Substituted Benzonitriles:

Functional Group **Typical Wavenumber (cm⁻¹) **Notes
C≡N Stretch 2240 - 2220A sharp, medium intensity band.[6]
Aromatic C=C Stretch 1620 - 1450Multiple bands of varying intensity.
C-O Stretch (Aryl Ether) 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Strong intensity bands.
C-F Stretch 1400 - 1000Can be difficult to assign definitively due to overlap with other vibrations.
Aromatic C-H Bending (Out-of-Plane) 900 - 675The pattern of these bands can sometimes provide clues about the substitution pattern.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[7] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming the elemental composition.

The fragmentation pattern in the mass spectrum can also offer structural clues. For halogenated aromatic compounds, characteristic losses of the halogen atom and other fragments can be observed.[8][9] However, isomers often exhibit very similar fragmentation patterns, making MS a less reliable tool for primary isomeric differentiation compared to NMR.

Key Information from Mass Spectrometry:

Measurement Information Provided
Molecular Ion Peak (M⁺) Provides the molecular weight of the compound. For this compound, this would be at m/z 151.14.[10][11]
Isotope Pattern The presence of isotopes (e.g., ¹³C) results in M+1, M+2, etc. peaks, which can help confirm the elemental composition.
Fragmentation Pattern Provides clues about the connectivity of atoms and the stability of different fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis:

G cluster_0 Mass Spectrometry Workflow A Introduce Sample into Mass Spectrometer B Ionize Sample (e.g., Electron Ionization) A->B C Separate Ions by m/z B->C D Detect Ions and Generate Mass Spectrum C->D E Determine Molecular Weight and Analyze Fragmentation D->E

Caption: Workflow for structural analysis using mass spectrometry.

Single-Crystal X-ray Diffraction: The Definitive Answer

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[12] It is considered the "gold standard" for structural confirmation.

The primary limitation of this technique is the requirement for a single, well-ordered crystal of suitable size and quality, which can sometimes be challenging to obtain.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.[12]

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Conclusion: A Multi-faceted Approach for Unwavering Confidence

References

A Comparative Guide to Fluorinated Benzonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms and nitrile groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide offers a comparative analysis of fluorinated benzonitriles, providing researchers, scientists, and drug development professionals with a detailed examination of their synthesis, properties, and applications. We will explore the nuanced effects of fluorine substitution patterns on the benzonitrile moiety, supported by experimental data and protocols, to empower rational design choices in your discovery programs.

The Strategic Value of Fluorobenzonitriles in Medicinal Chemistry

The benzonitrile group is a versatile functional group in drug design, often serving as a hydrogen bond acceptor, a dipole, or a metabolically stable isostere for other functional groups. When combined with fluorine, the most electronegative element, its properties are significantly modulated. Fluorine's small size and unique electronic properties allow it to alter a molecule's pKa, lipophilicity, metabolic stability, and conformation without introducing significant steric bulk.

The strategic placement of fluorine on the benzonitrile ring can have profound and often non-intuitive effects:

  • Modulation of Basicity and Hydrogen Bonding: Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the nitrile nitrogen, which can be critical for avoiding off-target effects, such as hERG channel inhibition.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, particularly amide dipoles, leading to enhanced binding affinity.

  • Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

This guide will comparatively analyze the distinct properties of 2-fluoro, 3-fluoro, and 4-fluorobenzonitrile derivatives to illustrate these principles.

Comparative Physicochemical and Biological Properties

The position of the fluorine atom on the benzonitrile ring dictates its impact on the molecule's overall properties. The following table summarizes key comparative data for different fluorinated benzonitrile-containing compounds, drawn from various studies on kinase inhibitors and other therapeutic agents.

Property2-Fluorobenzonitrile Derivative3-Fluorobenzonitrile Derivative4-Fluorobenzonitrile DerivativeRationale and Experimental Context
pKa of Nitrile Nitrogen ~ -10.5~ -11.0~ -11.2The pKa is significantly lowered by the electron-withdrawing fluorine, reducing the likelihood of protonation under physiological conditions. The effect is most pronounced with fluorine in the para position due to resonance effects.
LogP (Lipophilicity) +0.2 to +0.5 increase vs. non-fluorinated+0.2 to +0.5 increase vs. non-fluorinated+0.2 to +0.5 increase vs. non-fluorinatedFluorination generally increases lipophilicity, which can enhance membrane permeability. The exact increase is context-dependent.
Metabolic Stability (in vitro) Often shows enhanced stabilityCan be susceptible to metabolism depending on the specific CYP enzymes involvedGenerally demonstrates high metabolic stabilityFluorine at the 2- and 4-positions can block potential sites of aromatic hydroxylation. The 3-position may be more susceptible to metabolic attack.
Relative Binding Affinity (Kinase Inhibition) Can form unique intramolecular hydrogen bonds, leading to potent inhibition.Often serves as a good balance between potency and metabolic stability.Can participate in strong dipole-dipole interactions with the protein backbone.The optimal substitution pattern is target-dependent and is influenced by the specific topology of the active site.

Experimental Protocols: A Guide to Evaluation

To enable a robust comparative analysis in your own research, we provide the following validated experimental protocols.

This protocol is designed to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., from Corning or BioIVT)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide)

  • 96-well incubation plate and a collection plate

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL).

  • Incubation: In the incubation plate, add 198 µL of the HLM working solution. Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Add 2 µL of the 10 mM test compound stock solution to the HLM to achieve a final substrate concentration of 100 µM. Mix well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer 25 µL of the incubation mixture to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard. This will quench the reaction.

  • Sample Processing: Centrifuge the collection plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the line will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Thaw HLM and NADPH on ice P2 Prepare HLM working solution (0.5 mg/mL) P1->P2 I1 Add 198 µL HLM to 96-well plate P2->I1 I2 Pre-incubate 10 min at 37°C I1->I2 I3 Add 2 µL test compound (100 µM final) I2->I3 S1 At t = 0, 5, 15, 30, 60 min: Transfer 25 µL to collection plate I3->S1 S2 Collection plate contains 100 µL ice-cold ACN with Internal Standard S1->S2 Quench Reaction A1 Centrifuge plate (4000 rpm, 15 min) S2->A1 A2 Transfer supernatant A1->A2 A3 Analyze by LC-MS/MS A2->A3 A4 Calculate t½ A3->A4

Caption: Workflow for the in vitro metabolic stability assay.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

The development of covalent inhibitors of BTK, a key enzyme in B-cell signaling, provides an excellent case study for the application of fluorinated benzonitriles. The nitrile group can act as a mild electrophile, undergoing nucleophilic attack from a cysteine residue in the active site to form a covalent bond.

  • Acalabrutinib (Calquence®): This second-generation BTK inhibitor features a 2-fluorobenzonitrile moiety. The fluorine atom in the ortho position enhances the electrophilicity of the nitrile group, facilitating the covalent reaction with Cys481 in the BTK active site. This strategic placement also contributes to the drug's high selectivity and potency.

  • Tirabrutinib (Velexbru®): This inhibitor utilizes a different covalent warhead but highlights the importance of overall molecular properties. The optimization of solubility and cell permeability, often influenced by fluorination strategies, was critical to its development.

G cluster_compound Drug Candidate cluster_target BTK Active Site cluster_outcome Therapeutic Effect Compound Fluorobenzonitrile Moiety Target Cysteine 481 (Nucleophile) Compound->Target Covalent Bond Formation Outcome Irreversible Inhibition of BTK Signaling Target->Outcome Blocks Enzyme Activity

Caption: Covalent inhibition of BTK by a fluorobenzonitrile warhead.

Conclusion and Future Perspectives

The judicious use of fluorinated benzonitriles represents a powerful strategy in modern drug discovery. As this guide has demonstrated, the position of fluorine substitution provides a nuanced tool for fine-tuning the physicochemical and biological properties of a lead compound. By understanding the comparative advantages of different fluorination patterns and employing robust experimental validation, researchers can accelerate the development of safer and more effective medicines. Future advancements in computational chemistry will likely further enhance our ability to predict the optimal placement of fluorine for a given biological target, making the fluorobenzonitrile scaffold an even more valuable component of the medicinal chemist's toolkit.

Navigating Metabolic Liabilities: A Comparative Guide to the 3-Fluoro-4-methoxybenzoyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the metabolic stability of a molecule is a critical determinant of its therapeutic success. A compound that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The 3-fluoro-4-methoxybenzoyl group is a common structural motif in medicinal chemistry, valued for its electronic properties and synthetic accessibility. However, its metabolic fate can be a pivotal factor in the progression of a drug candidate. This guide provides an in-depth, objective comparison of the metabolic stability of molecules containing the 3-fluoro-4-methoxybenzoyl group with relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for more robust and effective therapeutics.

The Metabolic Landscape of the 3-Fluoro-4-methoxybenzoyl Moiety

The 3-fluoro-4-methoxybenzoyl group, while offering desirable physicochemical properties, presents two primary metabolic "soft spots": the methoxy group and the aromatic ring itself. Understanding the enzymatic machinery responsible for its biotransformation is paramount for predicting and mitigating metabolic liabilities.

O-Demethylation: A Common Metabolic Hurdle

The methoxy group is particularly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through a process known as O-demethylation. This reaction, catalyzed by various CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, involves the removal of the methyl group to form a phenol.[1][2] This transformation not only alters the parent compound's pharmacological activity but also increases its polarity, facilitating more rapid excretion. Studies on 4'-methoxyflavones have shown that O-demethylation is a preferential metabolic pathway catalyzed by human P450 enzymes.[3][4]

Aromatic Hydroxylation: A Secondary Pathway

The benzoyl ring, although generally more stable, can undergo hydroxylation, another CYP-mediated oxidation. The position of hydroxylation is influenced by the directing effects of the existing substituents. In the case of the 3-fluoro-4-methoxybenzoyl group, hydroxylation could potentially occur at positions ortho or meta to the activating methoxy group.

The following diagram illustrates the primary predicted metabolic pathways for a generic molecule containing the 3-fluoro-4-methoxybenzoyl group.

Parent Molecule with 3-Fluoro-4-methoxybenzoyl Group Metabolite1 O-Demethylated Metabolite (Phenol) Parent->Metabolite1 CYP450 (e.g., CYP3A4, CYP2D6) O-Demethylation Metabolite2 Aromatic Hydroxylated Metabolite Parent->Metabolite2 CYP450 Aromatic Hydroxylation Excretion Further Conjugation and Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathways of the 3-fluoro-4-methoxybenzoyl group.

Comparative Analysis: The 3-Fluoro-4-methoxybenzoyl Group vs. Alternatives

The strategic modification of a lead compound through bioisosteric replacement is a cornerstone of medicinal chemistry.[5] A bioisostere is a functional group that retains similar physicochemical properties to the original group but can offer improved metabolic stability or other desirable characteristics.

Here, we compare the 3-fluoro-4-methoxybenzoyl group with several potential alternatives, highlighting their relative metabolic stabilities based on established medicinal chemistry principles.

Moiety/GroupPredicted Metabolic StabilityRationale for StabilityPotential AdvantagesPotential Disadvantages
3-Fluoro-4-methoxybenzoyl Moderate Susceptible to O-demethylation and aromatic hydroxylation.Established synthetic routes; favorable electronic properties.Potential for rapid clearance and formation of phenolic metabolites.
3-Fluoro-4-(difluoromethoxy)benzoyl High The C-F bonds of the difluoromethoxy group are highly resistant to cleavage by CYP enzymes, blocking O-demethylation.[6]Significantly improved metabolic stability; maintains similar steric profile.May require more complex synthetic routes.
3-Fluoro-4-cyanobenzoyl High The cyano group is generally metabolically stable and is not readily metabolized by oxidative enzymes.Blocks O-demethylation pathway; can act as a hydrogen bond acceptor.Alters electronic properties more significantly than a methoxy group.
3-Fluoro-4-(methylsulfonyl)benzoyl High The methylsulfonyl group is electron-withdrawing and highly resistant to metabolic oxidation.Excellent metabolic stability; can engage in favorable interactions with target proteins.Can significantly increase polarity and may impact cell permeability.
3,4-Difluorobenzoyl High Fluorine substitution at the 4-position blocks the site of potential O-demethylation and deactivates the ring towards hydroxylation.[6]Blocks major metabolic pathways; fluorine can enhance binding affinity.Loss of the hydrogen bond donating/accepting capability of the methoxy group.

Case Study: Enhancing Metabolic Stability by Blocking Labile Sites

A compelling example of improving metabolic stability through structural modification comes from a study on 2-aryl-4-benzoyl-imidazole (ABI) antitubulin agents. The lead compound, ABI-274, which contains a methoxy group, was found to have two primary metabolic "soft spots": benzylic hydroxylation and O-demethylation.[7]

To address this, a chlorine-substituted analog, ABI-286, was synthesized to block the site of benzylic hydroxylation. This modification resulted in a 1.5-fold increase in metabolic stability in vitro and a 1.8-fold lower clearance in rats in vivo.[7] This case study underscores the power of identifying and modifying metabolically labile sites to enhance a drug candidate's pharmacokinetic profile.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, several in vitro assays are routinely employed in drug discovery. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint).

Microsomal Stability Assay

This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. It is a cost-effective and high-throughput method for assessing Phase I metabolic stability.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound stock solution D Pre-warm microsomes and test compound at 37°C A->D B Prepare liver microsome suspension B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Take aliquots at specific time points F->G H Quench reaction with ice-cold acetonitrile G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Determine parent compound concentration J->K L Plot ln(% remaining) vs. time K->L M Calculate t½ and CLint L->M

Caption: Workflow for a typical in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final working concentration (e.g., 1 µM) in incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) in the same buffer.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • Pre-incubate the test compound and the microsomal suspension separately at 37°C for 5-10 minutes to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the compound-microsome mixture.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a protein-precipitating solvent, such as ice-cold acetonitrile, typically with an internal standard for analytical quantification.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount) .[7]

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II (conjugation) reactions, a hepatocyte stability assay is employed. This assay uses intact liver cells, providing a more physiologically relevant in vitro model.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (typically >80% is required).

    • Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of, for example, 1 x 10^6 viable cells/mL.

  • Incubation:

    • Add the test compound (at a final concentration of, e.g., 1 µM) to the hepatocyte suspension.

    • Incubate the cell suspension in a shaking water bath or an incubator with orbital shaking at 37°C.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the hepatocyte suspension.

    • Terminate the metabolic activity by adding the aliquot to a protein-precipitating solvent like ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, where the depletion of the parent compound over time is used to calculate the half-life and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

Conclusion: A Data-Driven Approach to Mitigating Metabolic Risk

The metabolic stability of a drug candidate is a multifaceted property that requires careful consideration and empirical evaluation. The 3-fluoro-4-methoxybenzoyl group, while a useful scaffold, is susceptible to metabolic O-demethylation and aromatic hydroxylation. By understanding these potential liabilities, medicinal chemists can proactively design and synthesize analogs with improved metabolic profiles. The strategic use of bioisosteric replacements, such as substituting the methoxy group with a difluoromethoxy or cyano group, or replacing the entire moiety with a more stable alternative, can significantly enhance a compound's pharmacokinetic properties.

Ultimately, a data-driven approach, combining predictive knowledge of metabolic pathways with robust in vitro assays, is essential for navigating the complexities of drug metabolism. The protocols and comparative data presented in this guide are intended to equip researchers with the tools and insights needed to make informed decisions, thereby increasing the likelihood of advancing metabolically stable and therapeutically effective drug candidates.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Fluoro-4-methoxybenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The privileged 3-fluoro-4-methoxybenzonitrile moiety, with its unique electronic properties, is a valuable building block in the synthesis of a wide array of bioactive molecules.[1][2] The introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-X position of this molecule through cross-coupling reactions is a critical step in the development of novel therapeutics and functional materials. However, the presence of the electron-withdrawing nitrile group and the strong C-F bond presents unique challenges to catalyst selection and optimization.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the cross-coupling of this compound. We will delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data to inform your synthetic strategy.

The Challenge: Cross-Coupling of an Electron-Deficient Fluorinated Arene

The chemical reactivity of this compound in cross-coupling reactions is influenced by several factors:

  • The Carbon-Halogen Bond: While not explicitly a halide, the focus of this guide is on the functionalization of this aromatic ring, often through derivatization to an aryl halide or triflate. The strength of the C-X bond (where X is a leaving group) is a primary determinant of reactivity, with the general trend being C-I > C-Br > C-OTf > C-Cl > C-F.

  • Electronic Effects: The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making oxidative addition, the initial step in many catalytic cycles, more challenging.

  • The Fluorine Substituent: The C-F bond is the strongest single bond to carbon, and its activation for cross-coupling is a significant hurdle. While direct C-F activation is an emerging field, most strategies involve coupling at a different position on the ring. The fluorine atom's strong inductive effect further influences the electron density of the aromatic system.

Given these challenges, the choice of a highly active and robust catalyst system is paramount for achieving efficient and selective cross-coupling.

Comparative Efficacy of Catalytic Systems

The following sections provide a comparative analysis of common palladium-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound or closely related fluorinated aromatic compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. For electron-deficient and sterically hindered substrates, the choice of ligand is critical to promote efficient catalysis.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateCoupling PartnerRef.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1103>951-Bromo-4-fluorobenzene4-Fluorophenylboronic acid[3]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012~851-Bromo-4-fluorobenzenePhenylboronic acid[3]
Pd/C-K₂CO₃H₂O/EtOH130-1500.17984-BromoacetophenonePhenylboronic acid[4]

Analysis of Catalyst Performance:

  • Bulky, Electron-Rich Phosphine Ligands: For challenging substrates like fluorinated aryl bromides, catalyst systems employing bulky and electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) often exhibit superior performance. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product in high yield.[3]

  • Traditional Phosphine Ligands: While still effective, traditional ligands like triphenylphosphine (PPh₃) may require longer reaction times and higher temperatures to achieve comparable yields with electron-deficient substrates.[3]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easy separation and recyclability, making it an attractive option for sustainable synthesis. Under microwave irradiation, Pd/C can be highly efficient, leading to rapid conversions.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol is a representative example for the Suzuki-Miyaura coupling of a fluorinated aryl bromide with a boronic acid, based on established methodologies.[3]

Materials:

  • Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the fluorinated aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The choice of ligand is crucial for achieving high yields and accommodating a broad substrate scope.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides with Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateAmineRef.
Pd₂(dba)₃XPhosNaOtBuToluene10016944-ChlorotolueneMorpholine
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene1002498Bromobenzene9,9-dimethyl-9,10-dihydroacridine[4]
Pd(OAc)₂BINAPCs₂CO₃Toluene1001876Aryl perfluorooctanesulfonateBenzylamine[5]

Analysis of Catalyst Performance:

  • Bulky Biarylphosphine Ligands: Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and t-BuXPhos are highly effective for the amination of a broad range of aryl halides, including challenging aryl chlorides.[4] Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium species and facilitate reductive elimination.

  • Bidentate Phosphine Ligands: Bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are also effective, particularly for the coupling of aryl triflates and sulfonates.[5]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, based on established methods.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl halide and the amine, followed by toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups onto aromatic rings. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.

Table 3: Comparison of Catalysts for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateAlkyneRef.
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT2954-IodoanisolePhenylacetylene[6]
Pd/C / Cu₂ONaOHTHF/DMA80-604-IodotoluenePhenylacetylene[7]
Pd₅₄Cu₄₆/NCEt₃NH₂O80596IodobenzenePhenylacetylene[8]

Analysis of Catalyst Performance:

  • Classic Pd/Cu System: The traditional Sonogashira catalyst system, comprising a palladium(II) source and a copper(I) salt, is highly effective for the coupling of aryl iodides and bromides with terminal alkynes under mild conditions.[6]

  • Heterogeneous Catalysts: Supported catalysts, such as palladium on carbon with a copper co-catalyst, offer the benefits of simplified workup and potential for recycling.[7]

  • Dual-Atom Catalysts: Emerging catalyst technologies, such as dual-atom catalysts (DACs) like Pd₅₄Cu₄₆/NC, demonstrate remarkable activity at ultra-low catalyst loadings, highlighting a promising avenue for sustainable catalysis.[8]

Experimental Protocol: Sonogashira Coupling of a Fluorinated Aryl Iodide

This protocol is a representative example for the Sonogashira coupling of a fluorinated aryl iodide with a terminal alkyne.[7]

Materials:

  • Fluorinated aryl iodide (e.g., 1-fluoro-4-iodobenzene) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Palladium on carbon (10% Pd/C) (0.01 mmol, 1 mol%)

  • Copper(I) oxide (Cu₂O) (0.02 mmol, 2 mol%)

  • Sodium hydroxide (NaOH) (3.0 mmol)

  • Tetrahydrofuran (THF) (9 mL)

  • N,N-Dimethylacetamide (DMA) (1 mL)

Procedure:

  • To a reaction vessel, add the fluorinated aryl iodide, terminal alkyne, and NaOH.

  • Add the THF/DMA solvent mixture.

  • Add the 10% Pd/C and Cu₂O catalysts.

  • Seal the vessel and heat the mixture at 80 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Catalytic Processes

To better understand the intricate steps involved in these cross-coupling reactions, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')]L2 [Ar-Pd(II)(NHR'R'')]L2 Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')]L2 Amine Coordination & Deprotonation (HNR'R'' + Base) [Ar-Pd(II)(NHR'R'')]L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)X Cu(I)X Cu(I)C≡CR' Cu(I)C≡CR' Cu(I)X->Cu(I)C≡CR' Alkyne Coordination & Deprotonation (R'C≡CH + Base) Cu(I)C≡CR'->Cu(I)X To Pd Cycle

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Conclusion and Future Outlook

The cross-coupling of this compound and related fluorinated aromatics is a challenging yet crucial transformation in modern synthetic chemistry. The selection of an appropriate catalyst system is paramount to achieving high efficacy and selectivity.

  • For Suzuki-Miyaura couplings , palladium catalysts with bulky, electron-rich phosphine ligands like SPhos generally provide excellent results.

  • In Buchwald-Hartwig aminations , ligands such as XPhos and t-BuXPhos have demonstrated broad applicability and high efficiency.

  • For Sonogashira reactions , both traditional palladium/copper systems and emerging heterogeneous and dual-atom catalysts offer viable and effective solutions.

The field of catalysis is continuously evolving, with a strong emphasis on developing more sustainable, efficient, and cost-effective methods. Future research will likely focus on:

  • C-F Bond Activation: Direct cross-coupling via C-F bond activation remains a significant goal, which would streamline synthetic routes to a wide range of fluorinated compounds.

  • Base Metal Catalysis: The use of more abundant and less expensive metals like nickel and copper as primary catalysts is an area of active investigation.

  • Photoredox and Electrocatalysis: These emerging techniques offer alternative activation pathways that can often proceed under milder conditions.

By understanding the principles outlined in this guide and staying abreast of new developments in catalysis, researchers can confidently tackle the challenges of cross-coupling with this compound and accelerate the discovery of novel molecules with impactful applications.

References

Safety Operating Guide

3-Fluoro-4-methoxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring that every chemical is handled and disposed of with the utmost regard for safety and environmental integrity is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4), grounded in established safety protocols and regulatory compliance. Our goal is to empower researchers and laboratory personnel with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety that extends beyond the laboratory bench.

Understanding the Compound: Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This knowledge forms the basis for all handling and disposal decisions, ensuring that risks are appropriately mitigated. This compound is classified with specific hazards that demand careful management.

Key Hazards:

  • Acute Toxicity: The compound is toxic if swallowed.[1] It may also be harmful if it comes into contact with skin or is inhaled, a common trait for many benzonitrile derivatives.[2][3][4]

  • Irritation: It is known to cause skin and serious eye irritation.[3]

  • Respiratory Issues: May cause respiratory irritation.[3]

This hazard profile necessitates that this compound be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to significant health risks and environmental contamination.[4][5]

Data Presentation: Chemical & Safety Summary

For quick reference, the following table summarizes the critical information for this compound.

ParameterInformationSource(s)
Chemical Name This compound[1][6][7]
Synonym 4-Cyano-2-fluoroanisole
CAS Number 331-62-4[1][6][7]
Molecular Formula C₈H₆FNO[1][6]
Molecular Weight 151.14 g/mol [1][6]
Primary Hazards Acute toxicity (oral), Skin and eye irritation[1][3][8]
UN Number UN3439[7]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[5][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[9]

Procedural Guide: Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to its final collection by a licensed waste management vendor.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

The causality behind PPE selection is directly linked to the compound's hazard profile. To prevent skin contact, inhalation, and eye exposure, the following PPE is mandatory when handling this waste:

  • Eye and Face Protection: Wear chemical splash goggles or safety glasses with side-shields.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4][5]

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities, chemical-resistant clothing may be necessary.[4][5]

  • Work Area: Always handle the waste inside a certified chemical fume hood to minimize inhalation risk.[4]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions. This compound waste must be kept separate from incompatible materials like strong oxidizing agents.[9]

  • Solid Waste: Collect pure compound waste or contaminated solids (e.g., paper towels, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[5] The container must be made of a material that will not react with the chemical and have a secure, leak-proof lid.[5]

  • Liquid Waste (Solutions): If dissolved in a solvent, collect the waste in a container designated for halogenated or non-halogenated organic solvent waste, as appropriate. Do not mix different solvent waste streams unless explicitly permitted by your institution's waste management plan.[5]

  • Contaminated Sharps: Any needles or broken glass contaminated with the compound must be placed in a puncture-resistant, leak-proof sharps container.[5]

Step 3: Labeling and Storage

Accurate labeling is a cornerstone of safe waste management, ensuring that hazards are clearly communicated to all personnel.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").[10]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[5] The storage area should be secure, well-ventilated, and away from general laboratory traffic. Secondary containment is highly recommended to manage potential leaks.[5]

Step 4: Final Disposal

The ultimate disposal of this chemical must be handled by professionals to ensure environmental and public safety.

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[5] These companies are equipped to handle and transport hazardous materials according to strict regulatory standards.

  • Recommended Disposal Method: The preferred method for nitriles and fluorinated organic compounds is high-temperature incineration at an approved facility.[4] This process ensures the complete destruction of the compound into less harmful substances. Landfilling in a designated hazardous waste landfill is a less preferred alternative and should only be considered if incineration is not feasible.[11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to contain the hazard.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[9]

  • Contain the Spill: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[5][9] For liquid spills, absorb with an inert material like vermiculite or sand, and place it in a sealed container for disposal.[4][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Final Disposal A Start: Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Identify Waste Type C->D E Solid Waste (e.g., powder, contaminated items) D->E Solid F Liquid Waste (in solvent) D->F Liquid G Sharps Waste (contaminated glass/needles) D->G Sharps H Select Compatible, Leak-Proof Container E->H F->H G->H Use Puncture-Resistant Sharps Container I Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols H->I J Seal Container Securely I->J K Store in Designated Satellite Accumulation Area (SAA) J->K L Arrange Pickup by Licensed Hazardous Waste Vendor K->L M End: Waste Disposed L->M

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety.

Hazard Assessment: Understanding the Adversary

This compound is a substituted aromatic nitrile, a class of compounds that demands respect due to its potential toxicity. The primary routes of exposure are inhalation, skin contact, and ingestion. A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the foundation of our safety protocol.

The compound is a solid, typically a white to off-white crystalline powder, which presents a risk of airborne dust during handling.[1] Its toxicological profile indicates that it is toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Furthermore, it is classified as a skin and serious eye irritant.[3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3 / 4Danger / WarningH301/H302: Toxic or Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal Category 3 / 4Danger / WarningH311/H312: Toxic or Harmful in contact with skin[2][3]
Acute Toxicity, Inhalation Category 3 / 4Danger / WarningH331/H332: Toxic or Harmful if inhaled[2][3]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[3]

This profile dictates a multi-faceted approach to personal protective equipment, ensuring all potential exposure routes are comprehensively blocked.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all matter. It is a calculated decision based on the specific hazards of the material and the nature of the procedure being performed.

Hand Protection: The First Line of Defense

Rationale: Given the compound's dermal toxicity and skin irritant properties, direct skin contact must be avoided.[2][3] Nitriles are organofluorine compounds, and their interaction with glove materials can be complex.

Primary Recommendation: Disposable Nitrile Gloves. Nitrile offers robust, albeit short-term, protection against a wide array of chemicals and is particularly suitable for handling aromatic compounds.[4][5] It provides superior resistance to punctures and snags compared to latex.[6]

Operational Protocol:

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For procedures involving larger quantities or increased risk of splashing, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical time buffer in case the outer glove is compromised.

  • Immediate Replacement: If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly with soap and water, and don fresh gloves.[7] Do not reuse disposable gloves.

Eye and Face Protection: Shielding Against Irreversible Damage

Rationale: this compound is classified as causing serious eye irritation.[3] As a crystalline solid, there is a significant risk of airborne particles entering the eye during weighing or transfer operations.

Primary Recommendation: Chemical Splash Goggles (ANSI Z87.1 certified). Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine dusts or splashes.

Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a heightened risk of splashing or explosion, such as during exothermic reactions or when handling larger quantities.[5]

Respiratory Protection: Preventing Systemic Toxicity

Rationale: The compound is harmful if inhaled, and fine powders can be easily aerosolized.[3][7] Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory exposure. PPE is the essential secondary line of defense.

Recommendation (within a fume hood): For routine handling of small quantities within a properly functioning chemical fume hood, a respirator may not be mandatory. However, best practices dictate its use to minimize any potential exposure.

Recommendation (outside a fume hood or for spill cleanup): A NIOSH-approved respirator with cartridges rated for dusts and organic vapors is required. A dust mask, such as an N95, may be sufficient for the particulate hazard, but an organic vapor cartridge provides more comprehensive protection.

Protective Clothing: Minimizing Dermal Contact

Rationale: To protect skin from accidental contact via spills or contaminated surfaces.

Recommendation: A buttoned, long-sleeved laboratory coat is mandatory.[5] For procedures with a higher splash potential, consider a chemical-resistant apron over the lab coat. Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[5] Avoid clothing made from highly flammable synthetic materials like polyester.[5]

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) d1 1. Lab Coat & Attire Ensure long pants and closed-toe shoes are worn. Don lab coat. d2 2. Respiratory Protection (If required) Perform fit check. d1->d2 d3 3. Eye & Face Protection Don chemical splash goggles. Add face shield if necessary. d2->d3 d4 4. Gloves Don first pair of nitrile gloves. Don second pair if double-gloving. d3->d4 f1 1. Outer Gloves Remove the most contaminated item first. Grasp outer edge and peel off. f2 2. Lab Coat & Apron Remove by rolling inside-out to contain contaminants. f1->f2 f3 3. Eye & Face Protection Handle by the headband or earpieces. f2->f3 f4 4. Respiratory Protection (If worn) f3->f4 f5 5. Inner Gloves Remove last, without touching the outside with bare skin. f4->f5 f6 6. Hand Hygiene Wash hands thoroughly with soap and water. f5->f6

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. This compound is classified for transport as UN3439, a toxic solid nitrile, underscoring the need for careful waste segregation.[3][8]

Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Reusable PPE: Reusable items like face shields and goggles should be thoroughly cleaned according to manufacturer instructions.

Disposal:

  • Chemical Waste: All unused product and reaction waste must be collected in a clearly labeled, sealed container designated for "Toxic Solid Waste" or "Halogenated Organic Waste," in accordance with your institution's hazardous waste guidelines.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, that has come into contact with the chemical must be disposed of as solid hazardous waste. Do not place it in the regular trash.[9]

  • Empty Containers: Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[9] Only after being thoroughly rinsed and the label defaced can the container be disposed of in the regular trash or recycling.[9]

Disposal_Workflow cluster_waste Disposal Decision Logic start Item for Disposal q1 Grossly Contaminated? (e.g., used gloves, spill cleanup) start->q1 q2 Empty Chemical Container? start->q2 q3 Is it the Chemical Itself or Reaction Waste? start->q3 hw_solid Dispose as Solid Hazardous Waste q1->hw_solid Yes rinse Triple Rinse with Solvent q2->rinse Yes q3->hw_solid Yes hw_liquid Dispose as Liquid Hazardous Waste collect Collect Rinsate as Liquid Hazardous Waste rinse->collect trash Deface Label & Dispose as Regular Trash rinse->trash After Rinsing collect->hw_liquid

Caption: Waste and PPE Disposal Workflow.

Emergency Procedures: Immediate Response Protocol

In the event of an exposure, immediate and correct action is paramount.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Immediately call a poison control center or seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a foundation of trust and expertise, ensuring that your valuable research is conducted with the utmost integrity and care.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.